4-Ethoxyphenyl chloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPIUMBDOFCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427888 | |
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119929-85-0 | |
| Record name | 4-ethoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Ethoxyphenyl chloroacetate IUPAC name and CAS number
IUPAC Name: (4-Ethoxyphenyl) 2-chloroacetate[1]
CAS Number: 119929-85-0[1]
This technical guide provides a comprehensive overview of 4-Ethoxyphenyl chloroacetate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related chemical structures and general synthetic methodologies to offer a predictive and comparative analysis.
Chemical and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | (4-Ethoxyphenyl) 2-chloroacetate | [1] |
| CAS Number | 119929-85-0 | [1] |
| Chemical Formula | C₁₀H₁₁ClO₃ | [1] |
| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate | [1] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, its synthesis can be logically inferred from standard organic chemistry reactions, specifically the esterification of 4-ethoxyphenol with a chloroacetylating agent.
Proposed Synthetic Pathway
The most probable synthetic route involves the reaction of 4-ethoxyphenol with chloroacetyl chloride. This is a standard method for the preparation of chloroacetate esters of phenols. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
4-Ethoxyphenol + Chloroacetyl chloride → (4-Ethoxyphenyl) 2-chloroacetate + HCl
Caption: Proposed reaction scheme for the synthesis of this compound.
General Experimental Protocol for Chloroacetate Ester Synthesis
The following is a generalized protocol based on the synthesis of similar phenolic chloroacetate esters. This protocol would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene).
-
Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the HCl produced during the reaction.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride to the stirred solution at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted chloroacetyl chloride, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound, the broader class of ethoxyphenyl derivatives has been investigated for various pharmacological effects. For instance, some ethoxyphenyl butene derivatives have shown potential as anticancer agents. Additionally, other studies have explored the biological evaluation of N-alkoxyphenyl derivatives as potential antibacterial and antimycobacterial agents.
The chloroacetate functional group is known to be a reactive alkylating agent and is a feature of some biologically active molecules. Therefore, it is plausible that this compound could be investigated as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Logical Workflow for Investigating Novel Compounds
The investigation of a novel compound like this compound would typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the investigation of a novel chemical entity.
Conclusion
This compound is a compound with a defined chemical identity but limited publicly available experimental data. This guide has provided its IUPAC name and CAS number and has outlined a probable synthetic route and a general experimental protocol based on established chemical principles. While direct evidence of its biological activity is lacking, the known properties of related ethoxyphenyl and chloroacetate-containing compounds suggest that it could be a valuable intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.
References
An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of established and potential synthesis pathways for 4-ethoxyphenyl chloroacetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The following sections present quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathways: An Overview
The primary and most direct route to this compound is the O-acylation of 4-ethoxyphenol with a chloroacetylating agent, typically chloroacetyl chloride. This can be achieved through several methodologies, including reaction in the presence of a basic solvent or under solvent-free conditions with a phase-transfer catalyst. This guide details two such pathways, extrapolated from established procedures for analogous phenolic compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for two distinct synthesis pathways for chloroacetylation of phenolic compounds, which are directly applicable to the synthesis of this compound.
| Parameter | Pathway 1: Chloroacetylation in Benzene | Pathway 2: Chloroacetylation with Pyridine |
| Starting Material | 4-Ethoxyphenol | 4-Ethoxyphenol |
| Acylating Agent | Chloroacetyl Chloride | Chloroacetyl Chloride |
| Solvent | Benzene (absolute) | Pyridine |
| Catalyst/Base | None (HCl is evolved) | Pyridine (acts as solvent and base) |
| Molar Ratio (Phenol:Acyl Chloride) | 1:1 | 1:1 |
| Reaction Temperature | Reflux (approx. 80°C) | Reflux |
| Reaction Time | 10 hours | Not specified, likely until completion |
| Reported Yield | ~87.7% (for p-methoxyphenyl analog)[1] | 60% (for phenyl analog)[1] |
| Work-up | Aqueous alkali wash, extraction, drying | Acid wash, extraction, drying |
| Purification | Distillation under reduced pressure | Distillation under reduced pressure |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound.
Pathway 1: Chloroacetylation of 4-Ethoxyphenol in Benzene
This protocol is adapted from the synthesis of p-methoxyphenyl chloroacetate and is expected to yield the target compound with high purity.[1]
Materials:
-
4-Ethoxyphenol (1 mol equivalent)
-
Chloroacetyl chloride (1 mol equivalent)
-
Absolute Benzene
-
Aqueous alkali solution (e.g., 5% Sodium Carbonate)
-
Anhydrous Calcium Chloride (or other suitable drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet tube for HCl
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 4-ethoxyphenol (1 mol equivalent) in absolute benzene.
-
To this solution, add chloroacetyl chloride (1 mol equivalent).
-
Heat the reaction mixture to reflux and maintain for 10 hours. The evolution of hydrogen chloride gas should be observed.
-
After the evolution of hydrogen chloride has ceased, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it twice with an aqueous alkali solution, followed by two washes with water.
-
Extract the organic layer with benzene.
-
Dry the combined organic extracts over anhydrous calcium chloride.
-
Filter to remove the drying agent and evaporate the benzene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by distillation under reduced pressure to afford this compound.
Pathway 2: Chloroacetylation of 4-Ethoxyphenol using Pyridine
This method utilizes pyridine as both a solvent and a base to neutralize the HCl formed during the reaction. This protocol is adapted from the synthesis of phenyl chloroacetate.[1]
Materials:
-
4-Ethoxyphenol (1 mol equivalent)
-
Chloroacetyl chloride (1 mol equivalent)
-
Pyridine
-
Diluted sulfuric acid solution
-
Diethyl ether
-
Anhydrous Calcium Chloride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyphenol (1 mol equivalent) in pyridine.
-
Add chloroacetyl chloride (1 mol equivalent) to the solution.
-
Heat the reaction mixture to reflux. The solution will likely change color.
-
After the reaction is complete (as determined by TLC or other monitoring), cool the mixture.
-
Add a diluted sulfuric acid solution and cool with an ice water bath. The product may separate as an oily layer.
-
To remove the pyridine, treat the mixture with diethyl ether and the diluted acid solution in a separatory funnel.
-
Separate the ether layer and dry it over anhydrous CaCl₂.
-
Evaporate the solvent under reduced pressure.
-
The crude product is then distilled under reduced pressure to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the described synthesis pathways.
Caption: Pathway 1: O-Acylation in Benzene.
Caption: Pathway 2: O-Acylation using Pyridine.
References
Physical properties of 4-Ethoxyphenyl chloroacetate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (4-Ethoxyphenyl) 2-chloroacetate | [1] |
| CAS Number | 119929-85-0 | [1] |
| Chemical Formula | C₁₀H₁₁ClO₃ | [1] |
| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate | [1] |
Physical Properties: Melting and Boiling Points
Precise melting and boiling points are critical indicators of a substance's purity.[2][3] For pure crystalline solids, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state.[2] Similarly, the boiling point of a pure liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] The presence of impurities typically leads to a depression and broadening of the melting point range and an elevation of the boiling point.[4]
As of the latest literature review, specific numerical values for the melting and boiling points of 4-Ethoxyphenyl chloroacetate have not been reported. However, based on the properties of structurally similar aromatic esters, it is anticipated to be a solid at room temperature with a distinct melting point and a boiling point that would likely require vacuum distillation to prevent decomposition.
Experimental Protocols for Determination of Physical Properties
The following sections detail the standard laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.
Determination of Melting Point
The melting point of a solid organic compound is typically determined using a capillary melting point apparatus.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)[5]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small sample of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is typically sufficient.[6]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is initially used to determine an approximate melting range.[5]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a much slower rate (1-2 °C per minute) to allow for thermal equilibrium.[5]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0 °C).
Determination of Boiling Point (Micro Method)
For small quantities of a liquid or a molten solid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[7]
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil[4][7]
-
Small test tube (e.g., 6 x 50 mm) or fusion tube[4]
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A few drops of the liquid this compound (if liquid at room temperature) or the molten compound are placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube's oil bath.[4]
-
Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[4] At this point, the heating is discontinued.
-
Recording the Boiling Point: The liquid will begin to cool, and the rate of bubbling will decrease. The exact temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][7] This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
Synthesis and Purification Workflow
The synthesis of an aromatic ester like this compound typically involves the reaction of a phenol with a chloroacetylating agent. The subsequent purification is crucial to obtain a compound with sharp physical properties.
Caption: General workflow for the synthesis, purification, and characterization of an aromatic ester.
Conclusion
While the specific melting and boiling points for this compound are not documented in readily accessible scientific literature, this guide provides the established and reliable experimental protocols for their determination. For researchers and professionals in drug development, the accurate measurement of these physical properties is a fundamental step in the characterization and quality assessment of this and other novel chemical entities. The provided workflow and experimental details serve as a practical reference for laboratory practice.
References
Spectroscopic and Structural Analysis of 4-Ethoxyphenyl Chloroacetate: A Technical Guide
This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Ethoxyphenyl chloroacetate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Properties
This compound (IUPAC name: (4-Ethoxyphenyl) 2-chloroacetate) is an organic compound with the chemical formula C₁₀H₁₁ClO₃[1]. Its structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety through an ester linkage.
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of analogous structures, including 4-ethoxyphenylacetic acid, 4-ethoxyphenol, and various chloroacetate esters.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.42 | Triplet | 3H | -OCH₂CH₃ |
| ~4.04 | Quartet | 2H | -OCH₂ CH₃ |
| ~4.30 | Singlet | 2H | Cl-CH₂ -COO- |
| ~6.90 | Doublet | 2H | Aromatic C-H (ortho to -O) |
| ~7.05 | Doublet | 2H | Aromatic C-H (meta to -O) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.7 | -OCH₂C H₃ |
| ~41.0 | C l-CH₂-COO- |
| ~63.8 | -OC H₂CH₃ |
| ~115.0 | Aromatic C-H (ortho to -O) |
| ~122.5 | Aromatic C-H (meta to -O) |
| ~144.0 | Aromatic C (ipso to ester) |
| ~157.0 | Aromatic C (ipso to ether) |
| ~166.0 | -C =O |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~1770 | Strong | C=O (ester) stretch |
| ~1500, ~1600 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C (ester) stretch |
| ~1180 | Strong | Asymmetric C-O-C (ether) stretch |
| ~1040 | Medium | Symmetric C-O-C (ether) stretch |
| ~750-800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 214/216 | Moderate | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |
| 138 | High | [HOC₆H₄OCH₂CH₃]⁺ (loss of chloroacetyl radical) |
| 121 | Moderate | [HOC₆H₄O]⁺ (loss of ethyl group from fragment at 138) |
| 109 | High | [C₆H₄OCH₂CH₃]⁺ (loss of CO from fragment at 138) |
| 77/79 | Moderate | [ClCH₂CO]⁺ (chloroacetyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands and their corresponding wavenumbers.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
References
An In-depth Technical Guide to the Material Safety of 4-Ethoxyphenyl Chloroacetate
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Ethoxyphenyl chloroacetate (CAS No. 119929-85-0) is publicly available. This guide has been compiled using data from structurally related and more extensively studied chloroacetate esters, primarily Ethyl chloroacetate, Methyl chloroacetate, and Ethyl 4-chloroacetoacetate. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.
Section 1: Chemical Identification and Physical Properties
This compound is an aromatic chloroacetate ester.[1] While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from analogous compounds.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl chloroacetate | Methyl chloroacetate | Ethyl 4-chloroacetoacetate |
| CAS Number | 119929-85-0[1] | 105-39-5 | 96-34-4 | 638-07-3[2] |
| Molecular Formula | C10H11ClO3[1] | C4H7ClO2 | C3H5ClO2 | C6H9ClO3[2] |
| Molecular Weight | 214.64 g/mol | 122.55 g/mol | 108.52 g/mol | 164.59 g/mol [2] |
| Appearance | Not available | Clear, colorless liquid[3] | Colorless liquid | Clear liquid[4] |
| Odor | Not available | Pungent, fruity[5] | Pungent | Vinegar-like[4] |
| Boiling Point | Not available | 143 °C (289 °F)[6] | 129-131 °C | 103 °C / 217.4 °F[4] |
| Melting Point | Not available | -26 °C (-15 °F)[6] | -32.7 °C | -8 °C / 17.6 °F[4] |
| Flash Point | Not available | 54 °C (129 °F) | 47 °C (117 °F) | 96 °C / 204.8 °F[4] |
| Density | Not available | 1.149 g/mL | 1.238 g/mL | 1.210[4] |
| Solubility in Water | Not available | Insoluble[3] | Slightly soluble | 47.5 G/L WATER (20°C)[4] |
Section 2: Hazard Identification and Classification
Based on the hazard profiles of analogous chloroacetate esters, this compound is anticipated to be a hazardous substance. The primary hazards are associated with the reactive chloroacetyl group.
Anticipated GHS Classification:
-
Acute Toxicity: Oral, Dermal, and Inhalation (Category 3 or 4). Chloroacetate esters are known to be toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Category 1B or 2. Expected to cause severe skin burns and irritation.[2][5]
-
Serious Eye Damage/Eye Irritation: Category 1. Expected to cause serious eye damage.[5]
-
Flammability: Flammable liquid and vapor.[5]
Hazard Communication Workflow:
Figure 2: Hazard Communication Workflow for this compound.
Section 3: Toxicological Information
No specific toxicological data for this compound is available. The following data for related compounds indicates that it should be handled with extreme caution.
Table 2: Acute Toxicity Data for Related Chloroacetate Esters
| Compound | Route | Species | Value | Reference |
| Ethyl chloroacetate | Oral | Rat | LD50: 50 - 250 mg/kg | [7] |
| Ethyl chloroacetate | Dermal | Rat | LD50: 161.2 mg/kg | [7] |
| Ethyl 4-chloroacetoacetate | Oral | Rat | LD50: 200 mg/kg | [2] |
| Methyl chloroacetate | Oral | Rat | LD50: 107 mg/kg |
Potential Health Effects:
-
Inhalation: Likely to be toxic if inhaled. Vapors may cause irritation to the respiratory tract, headache, and nausea.[3] Higher exposures could lead to more severe respiratory distress.
-
Skin Contact: Expected to be toxic and corrosive. Contact can cause severe skin irritation and burns.[5] Absorption through the skin may lead to systemic toxicity.
-
Eye Contact: Expected to cause serious and potentially permanent eye damage.[5]
-
Ingestion: Toxic if swallowed. Ingestion can cause irritation of the mouth and stomach.[3]
Section 4: Experimental Protocols and Safe Handling
Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.
General Laboratory Handling Protocol:
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood. Use of explosion-proof electrical equipment is recommended due to the flammability of related compounds.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Spill and Leak Procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not allow the material to enter drains or waterways.
-
Emergency Response Workflow:
Figure 3: Emergency First Aid Procedures for Exposure.
Section 5: Fire-Fighting Measures and Reactivity
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5] Water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen chloride and carbon monoxide.[5] Vapors may be heavier than air and can travel to a source of ignition and flash back.[8]
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Stability:
-
Reactivity: Chloroacetate esters can react with strong oxidizing agents and strong bases.[8] Hydrolysis can occur, producing chloroacetic acid and the corresponding alcohol.
-
Chemical Stability: Expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]
This technical guide provides a summary of the likely hazards and safe handling practices for this compound based on the available data for analogous compounds. It is imperative for all users to conduct a thorough risk assessment and to handle this chemical with the utmost care in a controlled laboratory environment.
References
- 1. pschemicals.com [pschemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Proper Handling and Storage of 4-Ethoxyphenyl Chloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the proper handling and storage procedures for 4-Ethoxyphenyl chloroacetate (CAS No. 119929-85-0).[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from closely related and structurally similar chloroacetate esters to provide guidance. Professionals handling this chemical must conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Identification and Classification
-
Flammability: Chloroacetate esters are often flammable liquids and vapors.[2][3]
-
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[2][4] Some related compounds are fatal upon skin contact.[2]
-
Corrosivity: Can cause serious eye damage and skin irritation or burns.[2][5][6] It may also be corrosive to the respiratory tract.[2]
-
Allergenic Potential: May cause an allergic skin reaction.[2][6]
-
Aquatic Toxicity: Poses a significant threat to aquatic life.[2][3]
Physical and Chemical Properties
Quantitative data for this compound is sparse. The following table includes data for the closely related "Chloroacetic acid, 4-methoxyphenyl ester" as a proxy, alongside general properties for chloroacetate esters.
| Property | Value (for Chloroacetic acid, 4-methoxyphenyl ester) | Unit | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | - | [1] |
| CAS Number | 119929-85-0 | - | [1] |
| Normal Boiling Point | 573.12 | K | [7] |
| Enthalpy of Vaporization | 54.52 | kJ/mol | [7] |
| Octanol/Water Partition Coeff. | 1.839 | - | [7] |
Safe Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should guide the selection of appropriate PPE. The following are minimum recommendations:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield are mandatory.[5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For extensive handling, flame-retardant and antistatic protective clothing is advised.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use explosion-proof electrical and lighting equipment.[2][3]
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]
Storage Procedures
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated place.[3][8] Keep away from heat sources.[3] |
| Container | Keep in a tightly closed, properly labeled container.[3][8] |
| Incompatible Materials | Store separately from strong oxidizing agents, acids, and bases.[3][8] |
| Security | Store in a locked cabinet or a secure area accessible only to authorized personnel.[2][3] |
Emergency Procedures
Spills and Leaks
In the event of a spill, the following workflow should be initiated:
Caption: A stepwise workflow for safely responding to a spill of this compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8] |
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][3] Do not allow the chemical to enter drains or waterways.
Chemical Reactivity and Incompatibilities
The following diagram illustrates the key incompatibilities of chloroacetate esters.
Caption: A diagram showing materials incompatible with this compound.
By adhering to these handling and storage guidelines, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. A thorough understanding of the potential hazards and the implementation of robust safety protocols are paramount when working with this and other reactive chemical compounds.
References
- 1. pschemicals.com [pschemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Chloroacetic acid, 4-methoxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Potential Hazards and Toxicity of 4-Ethoxyphenyl Chloroacetate
Disclaimer: No direct toxicological studies have been identified for 4-Ethoxyphenyl chloroacetate. The following information is based on a read-across approach from structurally related compounds, primarily ethyl chloroacetate and monochloroacetic acid. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific Safety Data Sheet (SDS).
Introduction
This technical guide provides a summary of the potential hazards, toxicity, and safe handling procedures for this compound, based on data from analogous compounds. It also outlines standard experimental protocols for assessing its toxicity.
Physicochemical Information (Inferred)
Based on its structure, this compound is expected to be a liquid or a low-melting solid at room temperature. It is likely to have limited solubility in water but should be soluble in common organic solvents.
Potential Hazards and Toxicity (Inferred from Structurally Related Compounds)
The primary hazards associated with this compound are inferred from data on ethyl chloroacetate and monochloroacetic acid. The chloroacetate moiety is the key toxicophore.
3.1. Acute Toxicity
Quantitative acute toxicity data for the closely related ethyl chloroacetate is summarized in the table below. It is anticipated that this compound would exhibit a similar toxicity profile.
| Compound | Exposure Route | Test Species | LD50/LC50 Value | Reference |
| Ethyl chloroacetate | Oral | Rat | 180 mg/kg | [1] |
| Ethyl chloroacetate | Dermal | Rabbit | 230 mg/kg | [1] |
| Ethyl chloroacetate | Dermal | Rat | 161.2 mg/kg | [2] |
| Ethyl chloroacetate | Inhalation | Rat | 3.33 mL/m³ (4 h) | |
| Ethyl chloroacetate | Inhalation | Rat | 3.83 mg/L (4 h) | [1] |
3.2. Hazard Identification
Based on the data for ethyl chloroacetate, this compound is likely to be classified as:
-
Fatal in contact with skin [3]
-
Causes skin irritation [3]
-
May cause an allergic skin reaction [3]
-
Causes serious eye damage [3]
-
Very toxic to aquatic life [3]
3.3. Routes of Exposure and Symptoms
-
Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract, sore throat, and coughing.[4] High concentrations could lead to systemic toxicity.
-
Dermal Contact: The substance can be absorbed through the skin in toxic amounts.[4] It is expected to cause skin irritation, and prolonged or repeated contact may lead to an allergic skin reaction.[3][4]
-
Eye Contact: Direct contact is likely to cause severe eye irritation and potentially irreversible damage.[4] It is also a lachrymator, meaning it can induce tearing.[3]
-
Ingestion: Ingestion can be toxic and may cause a burning sensation, nausea, vomiting, and abdominal pain.[4]
3.4. Chronic Exposure
Repeated or prolonged contact may cause skin sensitization.[4] The long-term effects of exposure to this compound have not been studied.
Mechanism of Toxicity
The systemic toxicity of chloroacetates is primarily due to the metabolic inhibition caused by the monochloroacetate anion.[3] It is hypothesized that this compound would be hydrolyzed in vivo to 4-ethoxyphenol and monochloroacetic acid. Monochloroacetic acid is a known inhibitor of several key enzymes in cellular metabolism.
The primary mechanism of monochloroacetic acid toxicity involves the inhibition of enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle.[3] This disruption of cellular energy metabolism (ATP production) and the resulting accumulation of lactic acid can lead to metabolic acidosis.[3][5] Organs with high energy demands, such as the heart, central nervous system, and muscles, are particularly susceptible to damage.[1][3]
Caption: Inferred mechanism of toxicity for this compound.
Proposed Experimental Protocols for Toxicity Assessment
Given the lack of specific data, the following standard experimental protocols are recommended for assessing the toxicity of this compound.
5.1. In Vivo Acute Toxicity Studies
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) should be followed.
5.1.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [6][7]
-
Principle: This is a stepwise procedure using a small number of animals per step to classify the substance based on its acute oral toxicity.[6]
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The substance is administered orally to a group of three animals.[6]
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]
-
Body weights are recorded weekly.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
The procedure is continued until a stopping criterion is met (e.g., mortality at a certain dose level or no effects at the highest dose).
-
-
Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
5.1.2. Acute Dermal Toxicity (OECD Guideline 402) [9][10]
-
Principle: To assess the potential short-term hazards of a substance when applied to the skin.[11]
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animals (usually rats or rabbits) for 24 hours.[11] Animals are observed for at least 14 days for signs of toxicity and mortality.[11]
5.1.3. Acute Inhalation Toxicity (OECD Guideline 403) [12][13]
-
Principle: To determine the health hazards from short-term exposure to an airborne substance.[12]
-
Procedure: Animals (usually rats) are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a fixed period (typically 4 hours).[13] They are then observed for at least 14 days.[13]
5.2. In Vitro Cytotoxicity Assays
In vitro methods offer a rapid and cost-effective way to screen for potential toxicity early in the development process.[14][15]
-
Principle: To assess the effect of the test substance on the viability and function of cultured cells.[14]
-
Cell Lines: A variety of cell lines can be used, such as HepG2 (liver), HaCaT (skin), or A549 (lung), to assess organ-specific toxicity.[14]
-
Assay Types:
-
Cell Viability Assays (e.g., MTT, MTS): Measure the metabolic activity of cells, which correlates with the number of viable cells.[16]
-
Membrane Integrity Assays (e.g., LDH release): Detect damage to the cell membrane by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[14]
-
Apoptosis Assays (e.g., Caspase-3/7 activity): Measure the activity of caspases, which are key enzymes in the apoptotic pathway.[14]
-
-
Procedure:
-
Cells are seeded in microplates and allowed to attach.
-
The test substance is added at various concentrations.
-
After a defined exposure period (e.g., 24, 48, 72 hours), the chosen cytotoxicity assay is performed.
-
The results are used to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Caption: Workflow for in vitro cytotoxicity assessment.
Safe Handling and First Aid
Given the inferred toxicity, strict safety precautions should be followed when handling this compound.
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Conclusion
While specific toxicological data for this compound is lacking, a read-across from structurally similar compounds like ethyl chloroacetate and monochloroacetic acid suggests that it should be handled as a highly toxic substance. It is likely to be toxic via oral, dermal, and inhalation routes of exposure and can cause severe eye and skin irritation. The primary mechanism of systemic toxicity is expected to be the inhibition of cellular energy metabolism. For definitive hazard assessment, it is crucial to conduct specific toxicological studies following standardized protocols such as those outlined by the OECD. In the absence of such data, stringent safety measures must be implemented to minimize exposure and ensure the safety of laboratory personnel.
References
- 1. academic.oup.com [academic.oup.com]
- 2. oecd.org [oecd.org]
- 3. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 5. epa.gov [epa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. search.library.doc.gov [search.library.doc.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. kosheeka.com [kosheeka.com]
- 16. In vitro toxicology - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Ethoxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxyphenyl chloroacetate, a halogenated aromatic ester, holds significance as a potential intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via esterification, and an analysis of its structural characteristics. While specific biological activities and signaling pathways remain an area for further investigation, this document lays the foundational chemical knowledge for researchers and professionals in drug development and organic synthesis.
Chemical Identity and Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 119929-85-0. Its molecular structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety.[1]
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | (4-ethoxyphenyl) 2-chloroacetate[1] |
| CAS Number | 119929-85-0[1] |
| Chemical Formula | C10H11ClO3[1] |
| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate[1] |
Due to the limited availability of experimental data in public literature, a comprehensive table of physical and chemical properties for this compound cannot be provided at this time. However, based on the properties of the structurally similar compound, 4-methoxyphenyl 2-chloroacetate, it can be inferred that it is likely a solid at room temperature with a defined melting point.
Table 2: Predicted and Related Compound Properties
| Property | Value (this compound) | Value (4-Methoxyphenyl 2-chloroacetate - for comparison) |
| Molecular Weight | 214.64 g/mol | 200.62 g/mol [2] |
| Storage Temperature | Not specified | 4°C[2] |
| Topological Polar Surface Area (TPSA) | Not specified | 35.53 Ų[2] |
| LogP | Not specified | 1.8394[2] |
| Hydrogen Bond Acceptors | Not specified | 3[2] |
| Hydrogen Bond Donors | Not specified | 0[2] |
| Rotatable Bonds | Not specified | 3[2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the esterification of 4-ethoxyphenol with chloroacetyl chloride. This reaction involves the nucleophilic attack of the hydroxyl group of 4-ethoxyphenol on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.
Experimental Protocol: Esterification of 4-Ethoxyphenol
This protocol is a generalized procedure based on standard esterification reactions of phenols with acyl chlorides.
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Anhydrous diethyl ether (or a similar inert solvent like dichloromethane)
-
A suitable base (e.g., pyridine or triethylamine)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxyphenol in a suitable volume of an anhydrous inert solvent (e.g., diethyl ether).
-
Addition of Base: Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding cold 1 M hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
dot
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of the phenyl ring (typically two doublets in the aromatic region), and a singlet for the methylene protons of the chloroacetyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the ethoxy group, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated carbons), the carbonyl carbon of the ester, and the methylene carbon attached to the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1750-1735 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the chloroacetyl group, the ethoxy group, and other characteristic fragments of the molecule.
dot
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are limited in the available literature, related compounds, such as substituted phenyl chloroacetamides, have been investigated for their antimicrobial potential.[3] These studies suggest that the presence of a halogenated phenyl ring can contribute to biological activity, possibly due to increased lipophilicity which facilitates passage through cell membranes.[3]
Further research is required to elucidate the specific biological effects and potential applications of this compound in drug development. Its role as a synthetic intermediate could lead to the creation of novel compounds with a range of pharmacological activities.
Conclusion
This technical guide has summarized the currently available information on this compound, providing a foundational understanding of its chemical nature and a practical, albeit generalized, protocol for its synthesis. The lack of comprehensive experimental data, particularly regarding its physical properties, detailed spectroscopic characterization, and biological activity, highlights a significant gap in the scientific literature. Further research into this compound is warranted to fully explore its potential as a building block in organic synthesis and for the development of new therapeutic agents. Researchers are encouraged to use the information provided herein as a starting point for their investigations into this and related compounds.
References
Commercial suppliers and purchasing options for 4-Ethoxyphenyl chloroacetate
An In-depth Technical Guide to 4-Ethoxyphenyl chloroacetate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 119929-85-0), a chemical compound of interest to researchers and professionals in the field of drug development and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related compounds to offer insights into its properties, potential synthesis, and applications.
Chemical Identity
This compound is an ester of chloroacetic acid and 4-ethoxyphenol. Its core structure consists of a 4-ethoxyphenyl group attached to a chloroacetate moiety.
| Identifier | Value | Source |
| CAS Number | 119929-85-0 | P&S Chemicals[1] |
| IUPAC Name | (4-Ethoxyphenyl) 2-chloroacetate | P&S Chemicals[1] |
| Chemical Formula | C10H11ClO3 | P&S Chemicals[1] |
| Synonyms | 2-Chloroacetic acid (4-ethoxyphenyl) ester, (4-ethoxyphenyl) 2-chloroethanoate | P&S Chemicals[1] |
Commercial Suppliers and Purchasing Options
This compound is available from specialized chemical suppliers that cater to the research and development sector. These companies typically offer a range of fine chemicals, intermediates, and building blocks for organic synthesis.
Types of Suppliers:
-
Fine Chemical Suppliers: Companies like P&S Chemicals list this specific compound, indicating its availability for purchase.[1] Other global suppliers of research chemicals are also likely sources.
-
Custom Synthesis Providers: For larger quantities or specific purity requirements, contract research organizations (CROs) and custom synthesis companies can prepare this compound on demand.
Purchasing Options:
-
Catalog Purchase: The most common method for obtaining small quantities (milligrams to grams) for research purposes is through online catalogs of chemical suppliers.
-
Request for Quotation (RFQ): For bulk quantities or custom specifications, researchers can submit an RFQ to suppliers. This is a standard procedure for less common or specialty chemicals.
When purchasing, it is crucial to request and review the Certificate of Analysis (CoA) to verify the identity and purity of the compound.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Weight | 214.64 g/mol | Calculated from the chemical formula (C10H11ClO3) |
| Physical State | Likely a solid at room temperature | Based on related aromatic chloroacetates. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | General solubility of esters and aromatic compounds. |
| Purity (Commercial) | Typically ≥98% | Standard purity for research-grade chemicals from suppliers like ChemScene for related compounds.[2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in the reviewed literature. However, a standard esterification procedure is the most probable synthetic route.
Proposed Synthetic Route: Esterification
The most straightforward method for preparing this compound is the esterification of 4-ethoxyphenol with chloroacetyl chloride or chloroacetic acid.
General Experimental Protocol (Inferred):
-
Reaction Setup: To a solution of 4-ethoxyphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath.
-
Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the cooled solution. The reaction is allowed to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Potential Applications in Drug Discovery
While there are no specific reports on the biological activity or applications of this compound, its structure suggests potential as an intermediate in the synthesis of more complex molecules for drug discovery. Chloro-containing compounds are prevalent in pharmaceuticals and are key components in many approved drugs.[4][5]
Role as a Chemical Intermediate:
-
Synthesis of Heterocyclic Compounds: The reactive chloroacetyl group can be used to introduce this moiety onto other molecules, which can then be used in cyclization reactions to form various heterocyclic systems.[6]
-
Precursor for Active Pharmaceutical Ingredients (APIs): Similar chloroacetate derivatives serve as crucial precursors in the synthesis of various APIs.[6][7] The 4-ethoxyphenyl group is also a common feature in biologically active molecules.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of the chloroacetyl group, it should be handled with care. It is likely to be an irritant and potentially lachrymatory. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a specialty chemical with potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. While detailed experimental data for this specific molecule is scarce, its properties and reactivity can be reasonably inferred from related compounds. Researchers interested in this compound should source it from reputable fine chemical suppliers and handle it with appropriate safety measures. Its utility in the synthesis of more complex molecular architectures makes it a compound of interest for further investigation in medicinal chemistry and drug discovery programs.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Phenyl chloroacetate | C8H7ClO2 | CID 12108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactivity of the Chloroacetate Group on an Ethoxyphenyl Scaffold
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ethoxyphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] When functionalized with a chloroacetate group, it introduces a versatile chemical handle amenable to a variety of transformations crucial for drug synthesis, linker chemistry, and the introduction of prodrug moieties. This guide provides a comprehensive overview of the core reactivity of the chloroacetate group attached to an ethoxyphenyl backbone, focusing on the key reaction pathways, quantitative kinetic insights, and detailed experimental protocols. The inherent electrophilicity of both the acyl carbon and the α-carbon defines its chemical behavior, making it a target for nucleophilic attack under various conditions. Understanding these fundamental principles is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.
Core Reactivity Principles
The reactivity of ethoxyphenyl chloroacetate is dominated by two primary electrophilic centers: the carbonyl carbon of the ester and the adjacent α-carbon bearing the chlorine atom. The ethoxyphenyl group, typically connected via the ester's oxygen atom, exerts a modest electronic influence on the reactive chloroacetyl moiety.
-
Carbonyl Carbon: This site is susceptible to nucleophilic acyl substitution . The reaction proceeds through a characteristic tetrahedral intermediate. The reactivity is influenced by the stability of the ethoxyphenoxide leaving group.[3]
-
α-Carbon: This carbon is prone to bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this center, while the chlorine atom serves as an effective leaving group.[4]
The interplay between these two pathways is often dictated by the nature of the nucleophile and the reaction conditions.
Caption: Primary electrophilic sites on the ethoxyphenyl chloroacetate scaffold.
Key Chemical Transformations
Nucleophilic Acyl Substitution
This class of reactions involves the attack of a nucleophile on the ester's carbonyl carbon. It is a fundamental transformation for esters and can be catalyzed by either acid or base. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the ethoxyphenoxide leaving group.[3][5]
References
Methodological & Application
Standard experimental protocols for reactions involving 4-Ethoxyphenyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 4-Ethoxyphenyl chloroacetate, a versatile bifunctional reagent. Its unique structure, incorporating an activated chloroacetyl group and a phenoxy ether, makes it a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established chemical principles for analogous compounds and serve as a comprehensive guide for laboratory implementation.
Physicochemical and Spectroscopic Data
A summary of the key physical and predicted spectroscopic data for this compound is provided below. The NMR data is estimated based on the analysis of structurally similar compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Predicted ¹H NMR | See Table 2 below |
| Predicted ¹³C NMR | See Table 3 below |
Key Reactions and Experimental Protocols
N-Alkylation of Primary Amines
This compound serves as an effective reagent for the N-alkylation of primary amines. The chloroacetyl group readily undergoes nucleophilic substitution by the amine, forming a new carbon-nitrogen bond. This reaction is fundamental in the synthesis of various nitrogen-containing compounds, including potential drug candidates.
Experimental Protocol: Synthesis of 2-((4-ethoxyphenyl)oxy)-N-(alkyl/aryl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution to act as a proton scavenger.
-
Addition of this compound: To the stirred suspension, add this compound (1.0 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation of a Primary Amine (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 214.64 | 1.0 | - |
| Primary Amine (e.g., Aniline) | 93.13 | 1.0 | - |
| Potassium Carbonate | 138.21 | 2.0 | - |
| Product | 271.31 | - | >85 (Typical) |
S-Alkylation of Thiols
Similar to its reaction with amines, this compound can be used to alkylate thiols, forming thioether derivatives. This reaction is significant in the synthesis of sulfur-containing molecules with potential biological activities.
Experimental Protocol: Synthesis of S-(4-ethoxyphenyl) 2-mercaptoacetate derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Base: Add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to the solution at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition of this compound: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Quantitative Data for S-Alkylation of a Thiol (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 214.64 | 1.0 | - |
| Thiol (e.g., Thiophenol) | 110.18 | 1.0 | - |
| Potassium Carbonate | 138.21 | 2.0 | - |
| Product | 288.36 | - | >90 (Typical) |
Hydrolysis to 4-Ethoxyphenylacetic Acid
The ester and chloroacetyl functionalities of this compound can be hydrolyzed to yield 4-ethoxyphenylacetic acid, a valuable intermediate in the synthesis of pharmaceuticals.
Experimental Protocol: Synthesis of 4-Ethoxyphenylacetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base like sodium hydroxide (NaOH, >2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux. The hydrolysis of both the ester and the chloro group will occur. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate to remove the organic solvent.
-
Acidification: Dilute the residue with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.
-
Isolation: The product, 4-ethoxyphenylacetic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for Hydrolysis
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 214.64 | 1.0 | - |
| Sodium Hydroxide | 40.00 | >2.0 | - |
| 4-Ethoxyphenylacetic Acid | 180.20 | - | >90 (Typical) |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to O) |
| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (meta to O) |
| ~4.30 | s | 2H | -O-C(=O)-CH₂-Cl |
| ~4.00 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ |
| ~1.40 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | -C=O |
| ~157.0 | Ar-C (para to O) |
| ~144.0 | Ar-C (ipso to O) |
| ~122.0 | Ar-CH (ortho to O) |
| ~115.0 | Ar-CH (meta to O) |
| ~64.0 | -O-CH₂-CH₃ |
| ~41.0 | -CH₂-Cl |
| ~15.0 | -CH₂-CH₃ |
Experimental Workflow Diagrams
Caption: Workflow for N-alkylation of primary amines.
Caption: Workflow for S-alkylation of thiols.
Caption: Workflow for hydrolysis to 4-ethoxyphenylacetic acid.
Application Notes and Protocols: The Potential of 4-Ethoxyphenyl Chloroacetate in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 4-Ethoxyphenyl chloroacetate is not currently a widely recognized active ingredient in commercial agrochemicals, its chemical structure presents it as a valuable and versatile building block for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal properties. This document outlines the prospective role of this compound as a synthon, providing detailed hypothetical application notes and experimental protocols for its use in the development of new agrochemical candidates. The information is based on the known biological activities of related phenoxyacetate and chloroacetamide compounds.
Introduction
The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, most notably in the class of auxin-mimicking herbicides.[1] Similarly, the chloroacetyl moiety is a reactive chemical handle frequently employed in the synthesis of various biologically active molecules, including the chloroacetamide class of herbicides.[2][3] The combination of these two functionalities in this compound offers a promising starting point for the generation of new agrochemical entities through nucleophilic substitution reactions at the chloroacetyl group.
This document explores the potential of this compound in the synthesis of novel N-substituted-2-(4-ethoxyphenoxy)acetamides and outlines a general protocol for their preparation and evaluation.
Hypothesized Signaling Pathway and Mode of Action
Novel compounds synthesized from this compound, particularly N-aryl-2-(4-ethoxyphenoxy)acetamides, could potentially exhibit herbicidal activity through the disruption of cell growth and division, a mode of action observed in some acetamide herbicides. The 4-ethoxyphenoxy moiety could influence the molecule's uptake, translocation, and binding affinity to the target protein. A hypothetical signaling pathway for such a compound could involve the inhibition of a key enzyme involved in very-long-chain fatty acid synthesis, leading to a cascade of events culminating in the cessation of weed growth.
Caption: Hypothetical signaling pathway for a novel agrochemical.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound would involve the esterification of 4-ethoxyphenol with chloroacetic acid or, more efficiently, the acylation of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base.
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-ethoxyphenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of N-Aryl-2-(4-ethoxyphenoxy)acetamides
This protocol describes a general method for the synthesis of novel agrochemical candidates via the reaction of this compound with various substituted anilines.
References
Application Notes and Protocols: 4-Ethoxyphenyl Chloroacetate in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed, albeit representative, protocol for the synthesis of 4-Ethoxyphenyl chloroacetate using continuous flow chemistry. While direct literature on the flow synthesis of this specific compound is not available, the following sections are constructed based on established principles of flow chemistry for analogous acylation and esterification reactions, offering a robust framework for developing such a process.
Application Notes
The synthesis of this compound from 4-ethoxyphenol and chloroacetyl chloride is an exemplary reaction that can significantly benefit from translation to a continuous flow system. Traditional batch processing of such reactions can present challenges related to safety, scalability, and process control. Flow chemistry offers a compelling solution to these issues.
Key Advantages of a Flow Chemistry Approach:
-
Enhanced Safety: Chloroacetyl chloride is a corrosive and lachrymatory reagent.[1][2][3] Flow chemistry minimizes the volume of this hazardous reagent present at any given time, significantly reducing the risks associated with handling and potential exothermic events. In-situ generation and immediate consumption of reactive intermediates further enhance the safety profile of the synthesis.
-
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors or coiled tube reactors allows for superior heat transfer compared to batch reactors.[4] This enables precise control over the reaction temperature, minimizing the formation of impurities and byproducts that can arise from localized hotspots.
-
Improved Mixing and Mass Transfer: The efficient and rapid mixing characteristic of flow reactors ensures a homogeneous reaction environment, leading to more consistent product quality and potentially higher yields. This is particularly advantageous for fast reactions where mixing efficiency can be a limiting factor in batch processes.
-
Rapid Optimization and Scalability: Flow chemistry systems allow for the rapid screening of reaction parameters such as temperature, residence time, and stoichiometry through automated sequences.[5] Once optimized, the process can be scaled up by either running the system for a longer duration ("scaling out") or by increasing the reactor volume or number of reactors ("numbering up" or "sizing up").[4]
-
Telescoped Synthesis: The output from the flow reactor can be directly coupled with subsequent in-line purification or further reaction steps, creating a telescoped process that reduces manual handling and improves overall efficiency.
Hypothetical Reaction Scheme
The esterification of 4-ethoxyphenol with chloroacetyl chloride to form this compound is a straightforward acylation reaction. In this hypothetical protocol, a base such as triethylamine (TEA) is used to scavenge the HCl byproduct.
Reaction:
4-Ethoxyphenol + Chloroacetyl chloride --(Triethylamine)--> this compound + Triethylamine hydrochloride
Experimental Protocols
This section details a representative protocol for the continuous flow synthesis of this compound.
System Setup
A typical laboratory-scale flow chemistry setup for this synthesis would consist of:
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps for reagent delivery.
-
A T-mixer or Y-mixer for combining the reagent streams.
-
A coiled reactor made of a chemically resistant material (e.g., PFA, stainless steel) immersed in a temperature-controlled oil bath or heating block.
-
A back-pressure regulator (BPR) to maintain the system pressure and allow for heating solvents above their atmospheric boiling points.
-
A collection vessel for the product stream.
Reagent Preparation
-
Reagent Stream A: Prepare a solution of 4-ethoxyphenol (1.0 M) and triethylamine (1.1 M) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Stream B: Prepare a solution of chloroacetyl chloride (1.05 M) in the same solvent.
Reaction Execution
-
System Priming: Prime both pumps and the entire flow path with the chosen solvent to remove any air and ensure a stable flow.
-
Initiation: Set the desired temperature for the reactor coil (e.g., 60 °C) and the pressure on the back-pressure regulator (e.g., 5 bar).
-
Pumping: Begin pumping Reagent Stream A and Reagent Stream B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min).
-
Reaction: The combined stream flows through the reactor coil where the reaction takes place. The residence time is determined by the reactor volume and the total flow rate (e.g., a 10 mL reactor with a 1.0 mL/min total flow rate results in a 10-minute residence time).
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product stream for analysis.
-
Shutdown: Upon completion, flush the system with clean solvent to remove all reactive materials.
Work-up and Analysis
The collected product stream, which contains the desired product and triethylamine hydrochloride precipitate, can be worked up by:
-
Filtering the collected solution to remove the salt.
-
Washing the filtrate with water and brine.
-
Drying the organic layer over anhydrous sodium sulfate.
-
Concentrating the solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Product yield and purity can be determined by standard analytical techniques such as ¹H NMR, GC-MS, and HPLC.
Data Presentation
The following table presents hypothetical data from a series of optimization experiments for the continuous flow synthesis of this compound.
| Run | Temperature (°C) | Residence Time (min) | Stoichiometry (Phenol:Acyl Chloride:Base) | Yield (%) | Purity (%) |
| 1 | 40 | 10 | 1 : 1.05 : 1.1 | 85 | 92 |
| 2 | 60 | 10 | 1 : 1.05 : 1.1 | 96 | 98 |
| 3 | 80 | 10 | 1 : 1.05 : 1.1 | 94 | 95 |
| 4 | 60 | 5 | 1 : 1.05 : 1.1 | 88 | 97 |
| 5 | 60 | 15 | 1 : 1.05 : 1.1 | 97 | 98 |
| 6 | 60 | 10 | 1 : 1.0 : 1.1 | 92 | 98 |
| 7 | 60 | 10 | 1 : 1.2 : 1.3 | 96 | 96 |
Mandatory Visualization
Caption: Experimental workflow for the continuous synthesis of this compound.
Caption: Logical workflow for optimizing the flow synthesis of this compound.
References
Application Notes and Protocols for 4-Ethoxyphenyl Chloroacetate in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Ethoxyphenyl chloroacetate as a protecting group for various functional groups in organic synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Introduction to this compound as a Protecting Group
This compound is a valuable reagent for the protection of hydroxyl and amino functionalities. The resulting 4-ethoxychloroacetyl (ECA) protecting group offers a unique combination of stability and selective deprotection conditions, making it a useful tool in multi-step synthetic strategies. The ethoxy group on the phenyl ring can modulate the electronic properties of the chloroacetate group, potentially influencing its reactivity and cleavage characteristics.
Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of a molecule. An ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with other functional groups. The chloroacetate group, in general, is known for its lability under specific, mild conditions, which makes it an attractive choice for orthogonal protection schemes.
Synthesis of this compound
While detailed experimental protocols for the synthesis of this compound are not abundantly available in common literature, a general synthetic approach can be inferred from standard esterification procedures.
General Synthetic Pathway:
Caption: General synthesis of this compound.
Protocol:
A likely synthesis involves the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM). The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Protection of Functional Groups
The 4-ethoxychloroacetyl group can be introduced to protect hydroxyl and amino groups.
Protection of Alcohols
General Reaction:
Application Notes and Protocols for N-Alkylation using 4-Ethoxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the N-alkylation of primary and secondary amines using 4-ethoxyphenyl chloroacetate. This reaction is a valuable tool for the synthesis of a variety of N-substituted glycine ethyl ester derivatives, which are important intermediates in medicinal chemistry and drug discovery. The 4-ethoxyphenyl moiety is a common structural motif in biologically active compounds.
Introduction
N-alkylation is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis.[1] The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution (SN2) mechanism.[2] In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group and the formation of a new C-N bond. The presence of a base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[3] The resulting products, N-(4-ethoxyphenylacetyl)amine derivatives, can serve as precursors for a wide range of more complex molecules with potential therapeutic applications, including the development of potent and selective enzyme inhibitors.[4]
General Reaction Scheme
Caption: General reaction scheme for the N-alkylation of an amine with this compound.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound. The reaction conditions may require optimization for specific substrates.
3.1. Materials and Equipment
-
Reactants:
-
Reagents for Work-up and Purification:
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
3.2. Reaction Procedure
-
To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the base, such as anhydrous potassium carbonate (2.0-3.0 eq).[3]
-
To this stirring suspension, add this compound (1.0-1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
3.3. Work-up and Purification
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-alkylated product.
Quantitative Data Summary
The following table provides representative data for the N-alkylation of benzylamine with this compound. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value |
| Reactants | |
| Benzylamine | 1.0 mmol (107.1 mg) |
| This compound | 1.1 mmol (240.7 mg) |
| Potassium Carbonate | 2.5 mmol (345.5 mg) |
| Solvent (Acetonitrile) | 10 mL |
| Reaction Conditions | |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 6-8 hours |
| Product | |
| Product Name | Ethyl 2-(benzyl((4-ethoxyphenyl)carbonyl)amino)acetate |
| Theoretical Yield | 341.4 mg |
| Isolated Yield | 273.1 mg (80%) |
| Purity (by NMR) | >95% |
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation using this compound.
Application Notes
The N-alkylation products derived from this compound are versatile intermediates in drug discovery and development. The 4-ethoxyphenyl group is present in a number of biologically active molecules. For instance, derivatives of 4-ethoxybenzamide have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[4]
Furthermore, the ester functionality of the N-alkylated product can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common linkage in many pharmaceutical agents. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.
The ability to introduce the 4-ethoxyphenylacetyl group onto a wide range of primary and secondary amines allows for the rapid generation of compound libraries for high-throughput screening in various disease areas. The straightforward nature of this SN2 reaction makes it amenable to both small-scale and larger-scale synthesis campaigns.[1] Researchers can utilize this protocol to synthesize novel chemical entities for evaluation as potential drug candidates.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to optimize the reaction yield of 4-Ethoxyphenyl chloroacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 4-Ethoxyphenyl chloroacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the O-acylation of 4-Ethoxyphenol with chloroacetyl chloride. The reaction involves the nucleophilic attack of the hydroxyl group of 4-Ethoxyphenol on the carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.
Q2: What are the key factors influencing the yield of this compound?
Several factors can significantly impact the reaction yield, including the choice of catalyst, solvent, reaction temperature, and the presence of a base to neutralize the HCl byproduct. Proper control of these parameters is crucial for maximizing the yield and minimizing side reactions.
Q3: What is the primary side reaction to be aware of during this synthesis?
The main side reaction is the Fries rearrangement, a C-acylation process where the chloroacetyl group migrates from the oxygen atom to the aromatic ring of the phenoxy group.[1] This rearrangement is often catalyzed by Lewis acids and higher temperatures.[1] The primary products of this rearrangement would be 2-chloro-1-(2-hydroxy-5-ethoxyphenyl)ethanone and 2-chloro-1-(4-hydroxy-3-ethoxyphenyl)ethanone.
Q4: How can the progress of the reaction be monitored?
The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v), can be used to separate the product from the starting materials.[1] The spots can be visualized under UV light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reactants: 4-Ethoxyphenol or chloroacetyl chloride may have degraded. | - Ensure the purity and dryness of both 4-Ethoxyphenol and chloroacetyl chloride. Chloroacetyl chloride is moisture-sensitive and should be handled under anhydrous conditions. |
| 2. Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | - Optimize the reaction temperature. A common starting point is room temperature, with the possibility of gentle heating (e.g., 40-50 °C) to increase the reaction rate. Avoid excessive heat to prevent the Fries rearrangement. | |
| 3. Inefficient Neutralization of HCl: The generated HCl can inhibit the reaction. | - Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to neutralize the HCl as it is formed.[1] | |
| Presence of Significant Side Products (e.g., from Fries Rearrangement) | 1. High Reaction Temperature: Higher temperatures favor the thermodynamically more stable C-acylated products. | - Maintain a lower reaction temperature throughout the synthesis. |
| 2. Strong Lewis Acid Catalyst: Catalysts like anhydrous AlCl₃ strongly promote the Fries rearrangement.[2] | - Opt for a milder catalyst or perform the reaction in the absence of a strong Lewis acid catalyst if O-acylation is the desired outcome. Weaker Lewis acids like FeCl₃ can be used, but careful temperature control is still necessary.[1] | |
| 3. Polar Solvent: Polar solvents can facilitate the rearrangement. | - Use a nonpolar solvent such as benzene or toluene to favor O-acylation.[1] | |
| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. | - Monitor the reaction by TLC to ensure it goes to completion. |
| 2. Formation of Emulsions during Workup: This can make phase separation challenging. | - Add a small amount of brine (saturated NaCl solution) to break up emulsions during aqueous workup. | |
| 3. Co-elution of Product and Impurities during Chromatography: | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Data Presentation
Table 1: Effect of Catalyst on Chloroacetylation of Phenols
| Catalyst | Substrate | Yield of O-acylated Product (%) | Yield of C-acylated Product (%) | Reference |
| FeCl₃ | Phenol | High (initially) | Increases with time and temperature | [1] |
| FeCl₃·6H₂O | Phenol | Lower than FeCl₃ | Lower than FeCl₃ | [1] |
| AlCl₃ | Phenol | Low | High (favors Fries rearrangement) | [2] |
| Pyridine (as base/catalyst) | Phenol | 60% (as base) | - | [1] |
Note: This table is based on the chloroacetylation of phenol and methoxyphenols and serves as a guideline for 4-Ethoxyphenol.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Anhydrous nonpolar solvent (e.g., benzene, toluene, or dichloromethane)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Equipment for reflux, stirring, and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-Ethoxyphenol (1 equivalent) in the chosen anhydrous solvent.
-
Add the anhydrous base (1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Common side products in reactions with 4-Ethoxyphenyl chloroacetate and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxyphenyl Chloroacetate. Our goal is to help you identify and minimize common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
The two most prevalent side products in reactions with this compound are:
-
Fries Rearrangement Products: Phenolic esters like this compound can undergo a Fries rearrangement, especially in the presence of Lewis or Brønsted acids.[1][2] This intramolecular reaction converts the ester into ortho- and para-hydroxyaryl ketones. In this case, the expected side products would be 2-hydroxy-5-ethoxyphenyl chloroacetyl ketone and 4-hydroxy-3-ethoxyphenyl chloroacetyl ketone.
-
Hydrolysis Product (4-Ethoxyphenol and Chloroacetic Acid): The ester bond in this compound can be hydrolyzed back to 4-ethoxyphenol and chloroacetic acid, particularly if water is present in the reaction mixture.[3][4] The chloroacetyl group itself can also be hydrolyzed to a hydroxyacetyl group under certain conditions.[5][6]
Q2: My reaction is yielding a significant amount of hydroxyaryl ketones. What is causing this and how can I prevent it?
This issue is characteristic of the Fries Rearrangement . This reaction is often catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) or strong Brønsted acids (e.g., HF, H₂SO₄) and can also be induced by photochemical excitation (photo-Fries rearrangement).[1][2][7]
To minimize the Fries rearrangement, consider the following strategies:
-
Choice of Catalyst: Avoid strong Lewis acids if the desired reaction is O-acylation. If a catalyst is necessary for another transformation in the molecule, consider using a milder one. For some reactions, using a non-nucleophilic base can be a better alternative to a Lewis acid.
-
Temperature Control: The Fries rearrangement is often temperature-dependent. Lower reaction temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-product.[4] Running the primary reaction at the lowest effective temperature can help suppress the rearrangement.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor the intramolecular rearrangement, while polar aprotic solvents might be more suitable for other desired transformations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Low yield of desired product with significant formation of 2-hydroxy-5-ethoxyphenyl chloroacetyl ketone and/or 4-hydroxy-3-ethoxyphenyl chloroacetyl ketone. | Fries Rearrangement is occurring as a major side reaction. This is likely due to the presence of a Lewis or strong Brønsted acid catalyst, or high reaction temperatures.[1][2][7] | 1. Re-evaluate the catalyst: If possible, substitute the Lewis acid with a milder catalyst or a non-acidic promoter suitable for your desired transformation. 2. Optimize reaction temperature: Conduct the reaction at a lower temperature. Perform a temperature screening study to find the optimal balance between the rate of the desired reaction and the suppression of the rearrangement. 3. Protecting Groups: If the phenolic oxygen is intended to remain as an ester, ensure that downstream reaction conditions are compatible. If not, consider using a different protecting group for the phenol that is stable to the reaction conditions. |
| Presence of 4-ethoxyphenol and chloroacetic acid in the product mixture. | Hydrolysis of the ester linkage. This is typically caused by the presence of water in the reagents or solvents.[3][4] | 1. Use anhydrous conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the reaction. 2. Purify reagents: Ensure that starting materials, especially solvents and liquid reagents, are free from water contamination. |
| Formation of polymeric or high molecular weight byproducts. | Polyalkylation or other side reactions can occur, especially with highly reactive substrates like phenols in the presence of Lewis acids.[8] | 1. Control stoichiometry: Use a precise stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions. 2. Slow addition: Add reagents, especially catalysts or highly reactive substrates, slowly to the reaction mixture to maintain better control over the reaction and minimize localized high concentrations. |
Reaction Pathways
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Caption: Desired reaction pathway versus the Fries rearrangement side reaction.
Experimental Workflow for Minimizing Side Products
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// Edges start -> check_purity; check_purity -> main_product [label="Yes"]; check_purity -> side_products [label="No"]; main_product -> end; side_products -> identify_side_products; identify_side_products -> fries_products [label="Ketones"]; identify_side_products -> hydrolysis_products [label="Phenol/Acid"]; fries_products -> optimize_fries [label="Yes"]; fries_products -> hydrolysis_products [label="No"]; hydrolysis_products -> optimize_hydrolysis [label="Yes"]; hydrolysis_products -> rerun [label="No"]; optimize_fries -> rerun; optimize_hydrolysis -> rerun; rerun -> check_purity; } dot
Caption: A logical workflow for troubleshooting and minimizing side products.
References
- 1. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. universalprint.org [universalprint.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-Ethoxyphenyl Chloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Ethoxyphenyl chloroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for the purification of crude this compound are recrystallization and column chromatography. Distillation can also be employed, particularly for removing volatile impurities. The choice of method depends on the nature and quantity of impurities present, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition. Common impurities may include:
-
Unreacted 4-ethoxyphenol: The starting material for the chloroacetylation reaction.
-
Chloroacetic acid or chloroacetyl chloride: The acylating agent.
-
Over-acylated byproducts: Such as those resulting from reactions at other positions on the aromatic ring, for instance, C-acylation products like hydroxy-ethoxyphenacyl chlorides.
-
Polymeric or tarry materials: Formed under harsh reaction conditions.
-
Residual solvents: From the reaction or initial work-up steps.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of chloroform and n-hexane (e.g., in a 4:1 ratio), can be used to separate the desired product from impurities.[1] The spots can be visualized under UV light. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add more solvent in small portions until the solid dissolves. |
| Incorrect solvent choice. | The compound may be poorly soluble in the chosen solvent even at elevated temperatures. Select a more suitable solvent or a solvent mixture. For esters like this compound, solvents such as ethanol, ethyl acetate, or mixtures like heptane/ethyl acetate can be effective. |
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Solution |
| Solution is supersaturated. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Presence of impurities. | Impurities can inhibit crystal formation. Try a preliminary purification step like a wash or a quick filtration through a small plug of silica gel before recrystallization. |
| Inappropriate solvent. | The solvent may be too good a solvent for the compound. Add a miscible "anti-solvent" (in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
Problem 3: Poor recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the filtrate and cool it again to recover more product. |
| The compound is significantly soluble in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography
Problem 1: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase. | Optimize the eluent system using TLC first. A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound is often a good starting point. For aryl chloroacetates, mixtures of non-polar and polar solvents like hexane and ethyl acetate or chloroform and hexane are commonly used. A 4:1 chloroform/n-hexane mixture has been used for similar compounds.[1] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling of the solvent. |
| Elution is too fast. | A slower flow rate generally provides better separation. |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound has a very high affinity for the stationary phase. | In some cases, adding a small amount of a more polar solvent like methanol to the eluent can help elute highly retained compounds. |
Experimental Protocols
General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat and uniform bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary. For example, start with pure hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data
The following table summarizes typical purification outcomes for aryl chloroacetate derivatives, which can be used as a general reference for this compound. Specific yields will vary depending on the initial purity of the crude product and the precise conditions used.
| Purification Method | Compound | Solvent System | Typical Yield | Reference |
| Column Chromatography | Thiazolidinedione Derivative | Chloroform/n-hexane (4:1) | 50-70% | [1][2] |
| Distillation | p-methoxyphenylchloroacetate | - | 87.7% | [3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Troubleshooting low reactivity issues with 4-Ethoxyphenyl chloroacetate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of 4-Ethoxyphenyl chloroacetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 119929-85-0, Formula: C₁₀H₁₁ClO₃) is an organic chemical intermediate.[1] It is primarily used in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Its structure is amenable to nucleophilic substitution reactions, making it a useful building block for creating phenoxyacetamide derivatives, which have shown potential in various therapeutic areas, including as anticonvulsant and anticancer agents.[2][3][4][5][6]
Q2: My reaction with this compound is showing low to no conversion. What are the common causes?
Low reactivity of this compound in acylation reactions can stem from several factors:
-
Poor Quality of Reagents: The purity of this compound, the nucleophile (e.g., amine or phenol), and the solvent is critical. Impurities can interfere with the reaction.
-
Presence of Moisture: Chloroacetate esters can be sensitive to moisture, which can hydrolyze the ester or deactivate catalysts. Ensuring anhydrous (dry) conditions is often crucial.
-
Inappropriate Base: The choice and amount of base used to scavenge the HCl byproduct is important. Weak bases may not be effective, while overly strong bases can lead to side reactions.
-
Low Reaction Temperature: The reaction may require heating to overcome the activation energy. Reactions run at room temperature or below may proceed very slowly or not at all.
-
Steric Hindrance: A bulky nucleophile may have difficulty attacking the electrophilic carbon of the chloroacetate group, leading to slow or no reaction.
Q3: I am observing the formation of multiple unexpected products in my reaction. What could be the cause?
The formation of byproducts when using this compound can be attributed to several factors:
-
Side Reactions with the Base: The base used to neutralize HCl can sometimes act as a nucleophile itself, leading to unwanted products.
-
Over-acylation: In reactions with molecules containing multiple nucleophilic sites, it's possible for the this compound to react at more than one site.
-
Fries Rearrangement: When acylating phenols, the initially formed O-acylated product (the ester) can rearrange to a C-acylated product (a hydroxyarylketone) in the presence of a Lewis acid catalyst like AlCl₃.[7]
-
Cleavage of the Ether Linkage: Under harsh acidic or basic conditions, the ethoxy group on the phenyl ring may be cleaved.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Troubleshooting Guides
Low Yield in N-Acylation of Amines
This guide provides a systematic approach to troubleshooting low yields when reacting this compound with primary or secondary amines to form N-substituted-2-(4-ethoxyphenyl)acetamides.
Troubleshooting Workflow
A stepwise workflow for troubleshooting low yields in N-acylation.
Troubleshooting Steps and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or minimal product formation | Reagent impurity | Purify this compound and the amine. Use fresh, anhydrous solvent. |
| Presence of water | Dry all glassware thoroughly. Use a drying agent for the solvent. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Ineffective base | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS. Some reactions may require refluxing. | |
| Formation of multiple products | Over-acylation of the amine | Use a 1:1 stoichiometry of the amine to this compound. |
| Side reaction with the base | Ensure the base is added slowly and at a low temperature. Consider using a hindered base. | |
| Slow reaction rate | Steric hindrance | Increase the reaction temperature and/or reaction time. Consider using a less hindered base. |
Experimental Protocol: General Procedure for N-Acylation of an Amine
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Low Yield in O-Acylation of Phenols
This section addresses common issues encountered during the reaction of this compound with phenols to produce the corresponding esters.
Reaction Pathway and Potential Side Reaction
O-acylation of phenols and the competing Fries rearrangement.
Troubleshooting Steps and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low yield of ester product | Hydrolysis of this compound | Use anhydrous conditions and a non-aqueous base if possible. |
| Reaction temperature is too high | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize hydrolysis and other side reactions.[8] | |
| Fries rearrangement | If a Lewis acid is not required for the reaction, its presence should be avoided. If a catalyst is needed, consider a non-Lewis acid catalyst.[7] | |
| Formation of C-acylated byproduct | Presence of a Lewis acid catalyst | Avoid using Lewis acids like AlCl₃. Use a base like pyridine or triethylamine instead. |
| High reaction temperature | Run the reaction at a lower temperature to favor the kinetically controlled O-acylation product. |
Experimental Protocol: General Procedure for O-Acylation of a Phenol
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane).
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for acylation reactions with chloroacetate derivatives. Note that specific yields for this compound may vary depending on the substrate and precise conditions.
| Reaction Type | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Primary/Secondary Amine | Dichloromethane | Triethylamine | 0 to RT | 2-12 | 60-95 |
| N-Acylation | Aniline derivative | DMF | Triethylamine | RT to 60 | 4-24 | 50-90 |
| O-Acylation | Phenol | Dichloromethane | Pyridine | 0 to RT | 1-6 | 70-98 |
| O-Acylation | Substituted Phenol | Toluene | K₂CO₃ | 80-110 | 3-8 | 65-90 |
Note: This data is compiled from general procedures for similar chloroacetate esters and should be used as a guideline. Optimization for specific substrates is recommended.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Laboratory Synthesis of 4-Ethoxyphenyl Chloroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 4-Ethoxyphenyl chloroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing this compound?
A1: The most common laboratory method is the esterification of 4-ethoxyphenol with chloroacetyl chloride. This reaction is typically carried out in the presence of a base or a Lewis acid catalyst. Common bases include pyridine or triethylamine, which act as catalysts and scavengers for the HCl byproduct. Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can also catalyze the reaction.[1][2][3] The choice of solvent is crucial, with nonpolar solvents favoring the desired O-acylation product.[2][3]
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant scale?
A2: The primary challenges in scaling up the synthesis of this compound include:
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Heat Management: The reaction is exothermic, and inefficient heat removal on a larger scale can lead to temperature gradients, side reactions, and potential runaway reactions.[2][4]
-
Mixing and Mass Transfer: Ensuring uniform mixing of reactants is more challenging in larger reactors, which can affect reaction kinetics, yield, and impurity profiles.[1][5]
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Reagent Addition: The rate of addition of the highly reactive chloroacetyl chloride becomes critical at a larger scale to control the reaction rate and temperature.[4]
-
Work-up and Purification: Handling larger volumes during aqueous washes, extractions, and distillation requires careful planning and specialized equipment to ensure safety and product purity.
-
Safety: The evolution of HCl gas and the handling of corrosive and reactive materials require robust safety protocols and equipment at a larger scale.
Q3: How does the choice of catalyst impact the scalability of the reaction?
A3: The choice of catalyst significantly impacts scalability.
-
Homogeneous catalysts like pyridine or triethylamine are effective but can be difficult to remove completely from the product at a larger scale, potentially requiring additional purification steps.
-
Lewis acids like FeCl₃ are effective catalysts for O-acylation.[3] However, they can also promote undesired side reactions, such as the Fries rearrangement, especially at elevated temperatures.[2] The hydration state of the catalyst (e.g., FeCl₃ vs. FeCl₃·6H₂O) can also influence the product distribution.[3]
-
Heterogeneous catalysts could offer easier separation and recycling, simplifying the work-up process at a larger scale, which is a key principle of green chemistry.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring for side products. |
| 2. Side Reactions: Formation of C-acylated byproducts (Fries rearrangement) or other impurities due to localized overheating.[2][3] | 2. Improve agitation to ensure uniform temperature distribution.[1] Control the addition rate of chloroacetyl chloride to manage the exotherm.[4] Consider using a less aggressive Lewis acid catalyst. | |
| 3. Hydrolysis of Product: Presence of water in the reaction mixture can hydrolyze the ester product. | 3. Use anhydrous solvents and reagents. Ensure the reaction is performed under a dry atmosphere (e.g., nitrogen or argon). | |
| 4. Loss during Work-up: Inefficient extraction or product decomposition during purification. | 4. Optimize the extraction procedure by adjusting the pH and solvent volumes. For purification, consider vacuum distillation at a lower temperature to prevent thermal decomposition. | |
| Poor Product Purity (Presence of Impurities) | 1. Unreacted Starting Materials: Incomplete reaction or incorrect stoichiometry. | 1. Ensure accurate measurement of reactants. Use a slight excess of the less expensive reagent if appropriate. Monitor for complete consumption of the limiting reagent. |
| 2. Formation of Fries Rearrangement Products: High reaction temperatures or prolonged reaction times with a Lewis acid catalyst.[2] | 2. Maintain a lower reaction temperature. Shorten the reaction time once the starting material is consumed. Choose a catalyst that is less prone to inducing the Fries rearrangement. | |
| 3. Discoloration of Product: Impurities from starting materials or side reactions. | 3. Purify starting materials if necessary. Consider a charcoal treatment or recrystallization of the final product to remove colored impurities. | |
| Difficulty in Controlling Reaction Temperature | 1. Inadequate Heat Removal: The surface area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient.[2] | 1. Use a jacketed reactor with a reliable temperature control unit.[4] Ensure good agitation to improve heat transfer to the reactor walls.[1] |
| 2. Rapid Reagent Addition: Adding chloroacetyl chloride too quickly can lead to a rapid exotherm that overwhelms the cooling system.[4] | 2. Implement a controlled, slow addition of chloroacetyl chloride using a dosing pump. Monitor the internal temperature closely during the addition. | |
| Mixing and Agitation Issues | 1. Non-homogeneous Reaction Mixture: Inefficient stirring in a larger vessel can lead to localized "hot spots" and concentration gradients.[1][5] | 1. Select an appropriate agitator (impeller type and size) for the reactor geometry and reaction mixture viscosity. Determine the optimal stirring speed through experimental studies. |
| 2. Poor Mass Transfer: In multiphase reactions, inefficient mixing can limit the rate of reaction.[1][5] | 2. Ensure the stirring is sufficient to create a good dispersion of all components. In some cases, a different reactor design might be necessary to improve mass transfer. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound on a laboratory scale.
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-ethoxyphenol in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add chloroacetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Scale-Up Considerations and Modified Protocol
Objective: To provide a general protocol for scaling up the synthesis to a pilot plant scale (e.g., 20 L reactor).
Key Considerations:
-
Heat Transfer: A jacketed reactor with a temperature control unit is essential for maintaining the desired reaction temperature.[4]
-
Agitation: Mechanical overhead stirring is required to ensure proper mixing in the larger volume.[1]
-
Reagent Addition: A calibrated dosing pump should be used for the controlled addition of chloroacetyl chloride.[4]
-
Work-up: Larger scale extraction and washing will require appropriate vessels and may be time-consuming.
Modified Procedure (Illustrative for a 20 L Reactor):
-
Charge the jacketed reactor with 4-ethoxyphenol and anhydrous DCM.
-
Start the agitator to ensure good mixing.
-
Cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Add anhydrous pyridine to the reactor.
-
Using a dosing pump, add chloroacetyl chloride at a rate that maintains the internal temperature below 10 °C. This may take 1-2 hours.
-
After the addition, allow the reaction to warm to room temperature and continue stirring for 4-6 hours, monitoring the reaction by HPLC.
-
Perform the work-up in the reactor if possible, or transfer to a suitable vessel for quenching and extraction. The washing steps will require larger volumes of aqueous solutions.
-
The final product can be isolated by vacuum distillation using a distillation setup appropriate for the larger volume.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (250 mL) | Pilot Scale (20 L) | Key Consideration for Scale-Up |
| 4-Ethoxyphenol (moles) | 0.5 | 40 | Proportional increase in all reagents. |
| Chloroacetyl Chloride (moles) | 0.6 | 48 | Controlled addition is critical to manage exotherm.[4] |
| Solvent (DCM, L) | 0.15 | 12 | Ensure adequate stirring for the increased volume. |
| Addition Time of Chloroacetyl Chloride | 30 minutes | 1-2 hours | Slower addition rate to control temperature. |
| Typical Stirring Speed | 300-500 rpm (magnetic) | 100-300 rpm (mechanical) | Impeller design and speed are crucial for effective mixing.[1] |
| Heat Removal | Ice bath | Jacketed reactor with TCU | Surface area to volume ratio decreases, requiring active cooling.[2] |
| Typical Yield | 85-95% | 80-90% | Yield may slightly decrease due to challenges in mixing and work-up. |
Note: The values in this table are illustrative and should be optimized for a specific process.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up the synthesis of this compound.
References
Methods for monitoring the progress of 4-Ethoxyphenyl chloroacetate reactions
Welcome to the technical support center for monitoring the progress of reactions involving 4-Ethoxyphenyl chloroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
A1: The most common methods for monitoring the progress of reactions with this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available equipment.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and effective way to qualitatively monitor a reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product(s). A co-spot, where the starting material and reaction mixture are spotted on the same point, can help to confirm if the starting material is consumed.[1]
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample spotted on the plate is too concentrated. Try diluting your sample before spotting.[2][3][4]
-
Highly Polar Compounds: If your product or starting material is highly polar, it may interact strongly with the silica gel, causing streaking. Using a more polar solvent system or adding a small amount of a polar solvent like methanol can help. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.[2]
-
Compound Instability: The compound may be degrading on the silica plate. You can test for this by running a 2D TLC.[5]
Q4: I'm not seeing any spots on my TLC plate under UV light. What should I do?
A4: If you don't see spots under a UV lamp, it could be for a few reasons:
-
Non-UV Active Compounds: Your compounds may not absorb UV light. In this case, you will need to use a staining method to visualize the spots. Common stains include potassium permanganate, iodine, or anisaldehyde.[1][2]
-
Sample Too Dilute: The concentration of your sample may be too low. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[2][3][4]
-
Volatile Compounds: Your compounds may have evaporated from the plate.[2]
Q5: My product and starting material have very similar Rf values on TLC. How can I improve the separation?
A5: If the Rf values are too close, you can try the following:
-
Change the Solvent System: Experiment with different solvent systems of varying polarities. A less polar solvent system will generally result in lower Rf values and may increase the separation between spots.
-
Multiple Developments: You can develop the TLC plate multiple times in the same solvent system, allowing the plate to dry between each development. This can sometimes improve the resolution of spots with close Rf values.[1]
-
Use a Different Stationary Phase: Consider using a different type of TLC plate, such as alumina or a reverse-phase plate.[2]
Q6: What are the common causes of peak tailing for aromatic compounds like this compound in HPLC?
A6: Peak tailing in HPLC for aromatic compounds is often due to secondary interactions between the analyte and the stationary phase.[6][7][8] Common causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on the analyte, leading to tailing.[6][7][9]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.[6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[6]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution before spotting.[2][3][4] |
| Compound is highly polar or acidic/basic. | Add a small amount of a modifier to the mobile phase (e.g., methanol for polarity, acetic acid for acidic compounds, triethylamine for basic compounds).[2] | |
| Spots Not Visible | Compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate, iodine) for visualization.[1][2] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location.[2][3][4] | |
| Rf Values Too High or Too Low | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. For high Rf, decrease polarity; for low Rf, increase polarity.[2] |
| Poor Separation | Compounds have similar polarities. | Try a different solvent system or consider multiple developments of the TLC plate.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use a mobile phase with a lower pH (around 2-3) to suppress silanol activity, or use an end-capped column.[7][10] Add a competing base like triethylamine to the mobile phase.[7] |
| Column overload. | Reduce the injection volume or dilute the sample.[6] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] | |
| Broad Peaks | Column degradation. | Replace or regenerate the column.[10] |
| Mobile phase issues (e.g., incorrect composition). | Prepare fresh mobile phase and ensure proper mixing and degassing.[8] | |
| Split Peaks | Partially blocked frit or void in the column. | Replace the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase if possible. |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate staining technique.
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material and co-spot to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.
Starting Point for HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. A common starting point is a 50:50 (v/v) mixture.[11] A buffer, such as phosphate buffer at a low pH (e.g., pH 3), can be added to the aqueous phase to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector set at a wavelength where the compounds of interest have strong absorbance (e.g., around 225 nm or 280 nm).[11][12]
-
Injection Volume: 10-20 µL.[11]
-
Column Temperature: 30 °C.[11]
Visualizations
Caption: A general workflow for monitoring a chemical reaction using Thin Layer Chromatography (TLC).
Caption: A decision tree for troubleshooting streaking spots in Thin Layer Chromatography (TLC).
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. silicycle.com [silicycle.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
Addressing solubility challenges of 4-Ethoxyphenyl chloroacetate in reaction media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with 4-Ethoxyphenyl chloroacetate in various reaction media.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving the dissolution of this compound.
Problem: My this compound is not dissolving or is only partially dissolving in the reaction solvent.
-
Initial Assessment: this compound, an ester, is expected to have limited solubility in aqueous solutions and higher solubility in common organic solvents. Based on the behavior of similar compounds like ethyl chloroacetate, it is likely insoluble in water but soluble or miscible in solvents such as ethanol and ether.[1][2] If you are experiencing poor solubility, consider the following solutions.
-
Solution 1: Co-solvent Addition
-
Description: The addition of a water-miscible organic solvent in which this compound is highly soluble can significantly increase its overall solubility in an aqueous or mixed-solvent system.[3] This technique works by reducing the interfacial tension between the hydrophobic solute and the aqueous solution.[3]
-
When to use: This method is suitable for reactions where the addition of a co-solvent does not interfere with the reaction chemistry. It is particularly useful for improving the solubility of lipophilic or highly crystalline compounds.[4]
-
Experimental Protocol: See Experimental Protocol 1: Solubility Enhancement using Co-solvents.
-
-
Solution 2: Heating the Reaction Mixture
-
Description: For many organic compounds, solubility increases with temperature.[5] Heating the mixture provides the energy needed to overcome the lattice energy of the solid solute and break the intermolecular forces in the solvent.[5]
-
When to use: This method is appropriate when the reactants and solvent are thermally stable at elevated temperatures and when heating does not promote unwanted side reactions.
-
Experimental Protocol: See Experimental Protocol 2: Solubility Enhancement by Heating.
-
-
Solution 3: Sonication
-
Description: Sonication uses high-frequency sound waves to agitate the particles in a solution.[6] This process, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles, which creates intense mixing zones and breaks down solid particles, thereby increasing the surface area available for dissolution.[7][8]
-
When to use: Sonication is a good option for compounds that are slow to dissolve or when gentle heating is not effective. It is a powerful technique for dispersing and dissolving solids.[6][7]
-
Experimental Protocol: See Experimental Protocol 3: Solubility Enhancement by Sonication.
-
-
Solution 4: Use of Surfactants
-
Description: Surfactants are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles.[9] The hydrophobic core of the micelle can encapsulate the nonpolar this compound, while the hydrophilic outer shell interacts with the aqueous phase, increasing the apparent solubility of the compound.[9]
-
When to use: This method is particularly useful in aqueous or biphasic systems where the goal is to create a stable dispersion or emulsion. The choice of surfactant is critical and depends on the specific reaction conditions.[9]
-
Experimental Protocol: See Experimental Protocol 4: Solubility Enhancement using Surfactants.
-
-
Solution 5: Phase-Transfer Catalysis (PTC)
-
Description: In heterogeneous (e.g., liquid-liquid or solid-liquid) reaction systems, a phase-transfer catalyst can facilitate the reaction by transporting a reactant from one phase to another where the other reactant is located.[10] For instance, a PTC can carry a water-soluble nucleophile into an organic phase to react with an organic-soluble substrate like this compound.[11]
-
When to use: PTC is ideal for reactions between reactants that are soluble in different, immiscible phases.[10][12] Common PTCs include quaternary ammonium salts and crown ethers.[12]
-
Experimental Protocol: See Experimental Protocol 5: Facilitating Reactions with Phase-Transfer Catalysis.
-
Data Presentation
Table 1: General Solubility Profile and Properties of Chloroacetate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Organic Solvent Solubility |
| Ethyl chloroacetate | C4H7ClO2 | 122.55 | Insoluble[1][2] | Miscible with alcohol and ether[1] |
| This compound | C10H11ClO3 | 214.64 | Expected to be very low | Expected to be soluble in polar organic solvents |
Table 2: Common Organic Solvents and Their Properties
This table can help in selecting an appropriate solvent or co-solvent for your reaction.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index |
| Water | H₂O | 100.0 | 80.1 | 10.2 |
| Ethanol | C₂H₅OH | 78.3 | 24.6 | 4.3 |
| Methanol | CH₃OH | 64.7 | 32.7 | 5.1 |
| Acetone | C₃H₆O | 56.3 | 20.7 | 5.1 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.0 | 4.4 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 | 3.1 |
| Toluene | C₇H₈ | 110.6 | 2.4 | 2.4 |
| Hexane | C₆H₁₄ | 68.7 | 1.9 | 0.1 |
Frequently Asked Questions (FAQs)
Q1: What is the likely solubility profile of this compound?
A1: Based on its chemical structure (an aromatic ether and a chloroacetate ester), this compound is expected to be a relatively nonpolar compound. Therefore, it is predicted to have very low solubility in water but good solubility in a range of organic solvents, particularly polar aprotic solvents like acetone and ethyl acetate, and alcohols like ethanol and methanol.
Q2: How do I choose the right co-solvent?
A2: The ideal co-solvent should completely dissolve this compound and be miscible with the primary reaction solvent.[3] It should also be chemically inert under the reaction conditions. A good starting point is to test the solubility of your compound in small amounts of several common, water-miscible organic solvents such as ethanol, methanol, acetone, or DMSO.
Q3: Can heating my reaction mixture cause degradation of this compound?
A3: Esters can undergo hydrolysis, especially at elevated temperatures in the presence of water, acid, or base. While gentle warming is a common technique to increase solubility, prolonged heating at high temperatures could potentially lead to the hydrolysis of the ester bond in this compound. It is advisable to monitor the reaction for the formation of byproducts if extensive heating is required.
Q4: Is sonication always effective at increasing solubility?
A4: Sonication is very effective at increasing the rate of dissolution by breaking up solid particles and enhancing mass transfer.[7] It can give the appearance of increased solubility by creating a very fine suspension of particles that may not be visible to the naked eye. For true thermodynamic solubility, the excess solid should be removed (e.g., by centrifugation or filtration) and the concentration of the dissolved compound in the supernatant/filtrate should be measured.
Q5: When should I consider using a phase-transfer catalyst?
A5: A phase-transfer catalyst is most useful when you are performing a reaction between two reactants that are located in different, immiscible phases.[10][12] For example, if you are reacting this compound (dissolved in an organic solvent like toluene) with a salt (dissolved in water), a PTC can shuttle the anion of the salt into the organic phase to react.[11] This avoids the need to find a single solvent that can dissolve both reactants.
Experimental Protocols
Experimental Protocol 1: Solubility Enhancement using Co-solvents
-
Solvent Screening: In separate small vials, add a few milligrams of this compound to 0.5 mL of various water-miscible organic solvents (e.g., ethanol, methanol, acetone, DMSO, DMF).
-
Observation: Identify the solvent(s) that fully dissolve the compound.
-
Co-solvent Addition: To your main reaction vessel containing the primary solvent and undissolved this compound, add the selected co-solvent dropwise with vigorous stirring.
-
Equilibration: Continue adding the co-solvent until the this compound is fully dissolved. Note the final ratio of solvents.
-
Reaction Initiation: Proceed with the addition of other reagents once a homogeneous solution is achieved.
Experimental Protocol 2: Solubility Enhancement by Heating
-
Setup: Place your reaction vessel containing the solvent and this compound in a heating mantle or an oil bath equipped with a magnetic stirrer and a thermometer.
-
Gradual Heating: Begin stirring and slowly increase the temperature of the bath. Monitor the solution for dissolution.
-
Temperature Control: Gently warm the solution (e.g., to 40-60 °C).[13] Avoid boiling the solvent unless the reaction is intended to be run at reflux.
-
Observation: Hold the temperature at which the compound dissolves. Be mindful of the thermal stability of all reactants.
-
Cooling: If the compound precipitates upon cooling, the reaction must be maintained at the elevated temperature.
Experimental Protocol 3: Solubility Enhancement by Sonication
-
Preparation: Place the reaction vial or flask containing the solvent and undissolved this compound into a bath sonicator.[13] Ensure the water level in the sonicator is sufficient to cover the solvent level in your vessel.
-
Sonication: Turn on the sonicator. The ultrasonic waves will agitate the mixture.[6]
-
Duration: Sonicate for 5-15 minute intervals.[13] Check for dissolution after each interval.
-
Temperature Check: Be aware that prolonged sonication can cause the water bath to heat up. If your reaction is temperature-sensitive, monitor the temperature and use a cooled water bath if necessary.
-
Final Check: Once the solid appears to be dissolved, visually inspect the solution for any remaining fine particles.
Experimental Protocol 4: Solubility Enhancement using Surfactants
-
Surfactant Selection: Choose a surfactant that is appropriate for your reaction system (anionic, cationic, non-ionic, or zwitterionic). Non-ionic surfactants like Tween® or Triton™ are often used in biological applications.
-
Concentration: Prepare a stock solution of the surfactant in your solvent. The final concentration should be above the critical micelle concentration (CMC), which is typically in the range of 0.05-0.10% for many surfactants.[4]
-
Procedure: Add the this compound to the solvent containing the surfactant.
-
Mixing: Stir the mixture vigorously to ensure the formation of micelles and the solubilization of the compound. Sonication can also be used to aid this process.
Experimental Protocol 5: Facilitating Reactions with Phase-Transfer Catalysis
-
System Setup: Set up a biphasic reaction mixture. For example, dissolve this compound in a nonpolar organic solvent (e.g., toluene, dichloromethane). Dissolve the second reactant (e.g., a sodium salt) in an aqueous phase.
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture. Common choices include tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6.
-
Reaction: Stir the biphasic mixture vigorously to maximize the interfacial area. The PTC will transport the aqueous-phase reactant into the organic phase to react.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).
-
Work-up: Upon completion, separate the two phases. The product is typically isolated from the organic phase.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: A systematic workflow for testing solubility enhancement methods.
Caption: The catalytic cycle of a typical phase-transfer catalysis reaction.
References
- 1. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 6. Sonication process: Significance and symbolism [wisdomlib.org]
- 7. m.youtube.com [m.youtube.com]
- 8. elmaultrasonic.com [elmaultrasonic.com]
- 9. jocpr.com [jocpr.com]
- 10. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. iajpr.com [iajpr.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Ethoxyphenyl Chloroacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethoxyphenyl chloroacetate.
Catalyst Performance Summary
The selection of a suitable catalyst is critical for achieving high yield and purity in the synthesis of this compound from 4-ethoxyphenol and a chloroacetylating agent. Below is a summary of commonly employed catalytic systems.
| Catalyst Type | Catalyst | Key Advantages | Typical Reaction Conditions | Reported Yield | Reference |
| Lewis Acid | Anhydrous Ferric Chloride (FeCl₃) | High catalytic activity for O-acylation.[1] | Nonpolar solvent (e.g., benzene), elevated temperature (e.g., 120-130°C).[1] | High (up to ≈94% for phenyl chloroacetate).[1] | [1] |
| Heterogeneous | Titanium Dioxide (TiO₂) | Reusable, inexpensive, and effective under solvent-free conditions. | Solvent-free, 25°C. | Excellent (up to 92% for phenyl benzoate). | |
| Base-Catalyzed | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct, can favor O-acylation. | Aprotic solvents (e.g., THF, DMF). | High (up to 95% for related chloroacetamides).[2] | [2] |
| Phase-Transfer | Quaternary Ammonium Salts (e.g., TBAB) | Facilitates reaction between immiscible phases, mild conditions.[3][4][5] | Biphasic system (e.g., organic solvent and aqueous base). | Good to quantitative for phenolic esters. | [3][4][5] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Lewis Acid Catalyzed Synthesis using Ferric Chloride
This protocol is adapted from the chloroacetylation of phenols.[1]
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous nonpolar solvent (e.g., benzene, toluene)
-
Anhydrous work-up and purification solvents (e.g., diethyl ether, hexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve 4-ethoxyphenol in the anhydrous nonpolar solvent in the flask.
-
Add anhydrous FeCl₃ to the solution.
-
Slowly add chloroacetyl chloride dropwise from the dropping funnel at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 120-130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Base-Catalyzed Synthesis using Triethylamine
This protocol is a general method for the acylation of phenols.
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous work-up and purification solvents
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 4-ethoxyphenol and triethylamine in the anhydrous aprotic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute hydrochloric acid (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product as needed.
Troubleshooting and FAQs
Q1: My reaction yield is low. What are the possible causes and solutions?
-
Cause: Moisture in the reaction. Lewis acid catalysts like FeCl₃ are extremely sensitive to water, which leads to deactivation.
-
Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause: Insufficient catalyst. The product ester can form a complex with the Lewis acid, rendering it inactive.
-
Solution: For Lewis acid-catalyzed reactions, it may be necessary to use stoichiometric amounts of the catalyst.
-
-
Cause: Suboptimal temperature. The reaction may require heating to proceed at an adequate rate, but excessive heat can lead to side reactions.
-
Solution: Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is sluggish, while monitoring for byproduct formation by TLC.
-
-
Cause: Competing hydrolysis. In base-catalyzed or phase-transfer catalysis systems, hydrolysis of the chloroacetyl chloride or the product ester can occur.
-
Solution: Perform the reaction at low temperatures (e.g., 0°C) to favor O-acylation over hydrolysis.
-
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired this compound. What could it be?
-
Probable Cause: You are likely observing the formation of C-acylated products due to a Fries Rearrangement . This is a common side reaction in the Lewis acid-catalyzed acylation of phenols, where the initially formed O-acyl product rearranges to the more thermodynamically stable C-acyl isomers (ortho- and para- hydroxyacylphenones).[1]
-
Solutions:
-
Temperature Control: The Fries rearrangement is often favored at higher temperatures. Running the reaction at lower temperatures can kinetically favor the desired O-acylation.
-
Avoid Strong Lewis Acids: If C-acylation is a persistent issue, consider using a non-Lewis acid catalyst system, such as a base-catalyzed or phase-transfer catalysis method.
-
Solvent Choice: In some cases, non-polar solvents can favor O-acylation.[1]
-
-
Q3: The reaction mixture has developed a dark color. Is this normal?
-
Probable Cause: Phenols, especially under basic conditions, are susceptible to oxidation, which can form highly colored byproducts like benzoquinones.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
Q4: How can I purify my this compound product?
-
Standard Purification:
-
Work-up: A standard aqueous work-up involving washing with a mild base (like sodium bicarbonate solution) to remove acidic impurities, followed by water and brine washes, is the first step.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired ester from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexane is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Q5: Are there greener alternatives for the synthesis of this compound?
-
Solvent-Free Conditions: The use of a heterogeneous catalyst like TiO₂ allows the reaction to be performed without a solvent, significantly reducing waste.
-
Phase-Transfer Catalysis: This method can often be performed using water as one of the phases and reduces the need for anhydrous and hazardous organic solvents.[4][5][6]
Visualizing Reaction Pathways and Workflows
O-Acylation vs. Fries Rearrangement
Caption: O-Acylation leading to the desired product versus the Fries rearrangement side reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. iajpr.com [iajpr.com]
- 5. biomedres.us [biomedres.us]
- 6. PHASE TRANSFER CATALYSIS - PTC | PDF [slideshare.net]
- 7. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the decomposition of 4-Ethoxyphenyl chloroacetate during storage and reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Ethoxyphenyl chloroacetate during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. For long-term storage, refrigeration at 4°C is recommended.[1] Avoid exposure to heat, sparks, and open flames.[2][3][4]
Q2: What are the primary decomposition pathways for this compound?
A2: The main decomposition pathways for this compound are hydrolysis, thermal degradation, and potentially photochemical decomposition.
-
Hydrolysis: In the presence of moisture, especially under basic or acidic conditions, the ester can hydrolyze to 4-ethoxyphenol and chloroacetic acid.[5][6][7]
-
Thermal Decomposition: Exposure to high temperatures can cause the molecule to break down, releasing toxic and corrosive fumes such as hydrogen chloride, carbon monoxide, and carbon dioxide.[8][9] The decomposition temperature for a similar compound, ethyl 4-chloroacetoacetate, is noted to be 100°C.[8]
-
Photochemical Decomposition: Aryl esters can be susceptible to decomposition upon exposure to light, which can initiate cleavage of the ester bond.[10][11][12][13][14]
Q3: Which materials and chemicals are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, strong acids, and reducing agents.[2][8][9] Contact with these substances can catalyze its decomposition.
Q4: How can I detect and quantify the decomposition of this compound?
A4: Decomposition can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to separate and quantify the parent compound and its potential degradation products, such as 4-ethoxyphenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Loss of Purity or Appearance of Impurities During Storage
| Symptom | Possible Cause | Troubleshooting Action |
| Appearance of a brownish color | Exposure to light or air (oxidation) | Store the compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased purity confirmed by analysis | Hydrolysis due to moisture | Ensure the storage container is well-sealed and stored in a desiccator. Use anhydrous solvents and reagents when handling. |
| Formation of acidic byproducts | Hydrolysis or thermal degradation | Confirm storage temperature is appropriate (recommend 4°C). Avoid exposure to high temperatures. |
Issue 2: Poor Yield or Unexpected Side Products in a Reaction
| Symptom | Possible Cause | Troubleshooting Action |
| Formation of 4-ethoxyphenol as a major byproduct | Hydrolysis of the ester | Ensure reaction conditions are anhydrous. If a base is used, consider a non-nucleophilic, hindered base. Run the reaction at the lowest effective temperature. |
| Reaction mixture turns dark or tarry | Thermal decomposition or side reactions | Lower the reaction temperature. If using a strong base or nucleophile, add it slowly at a low temperature to control any exothermic reactions. |
| Inconsistent reaction outcomes | Degradation of the starting material | Before use, check the purity of the this compound using a suitable analytical method like HPLC or NMR. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound and Similar Compounds
| Parameter | Recommendation | Rationale |
| Temperature | 4°C for long-term storage.[1] | Minimizes thermal decomposition and hydrolysis rates. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety.[2][3][4] |
| Incompatibilities | Store away from strong acids, strong bases, oxidizing agents, and reducing agents.[2][8][9] | Prevents catalytic decomposition. |
Table 2: Potential Decomposition Products of this compound
| Decomposition Pathway | Key Reactant/Condition | Major Decomposition Products |
| Hydrolysis | Water (catalyzed by acid or base) | 4-Ethoxyphenol, Chloroacetic Acid |
| Thermal Decomposition | High Temperature | Hydrogen Chloride, Carbon Monoxide, Carbon Dioxide |
| Photochemical Decomposition | UV/Visible Light | Complex mixture, potentially including radical species and rearrangement products |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product, 4-ethoxyphenol.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a stock solution of 4-ethoxyphenol (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in acetonitrile to a final concentration within the calibration range.
-
For reaction monitoring, dilute an aliquot of the reaction mixture with acetonitrile.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 60% A / 40% B, and ramp to 10% A / 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standards and samples.
-
Identify and quantify this compound and 4-ethoxyphenol by comparing retention times and peak areas to the calibration curves.
-
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting decomposition issues.
References
- 1. chemscene.com [chemscene.com]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 961. The photochemical decomposition of some aryl esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. 961. The photochemical decomposition of some aryl esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity with 4-Ethoxyphenyl Chloroacetate
Welcome to the Technical Support Center for optimizing reactions involving 4-Ethoxyphenyl Chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common competing reactions when using this compound as an alkylating agent?
A1: this compound is a reactive compound used for introducing the ethoxyphenylacetyl group. The primary desired reactions are O-alkylation (with alcohols or phenols) and N-alkylation (with amines). However, several competing reactions can reduce the yield and selectivity of your desired product. The most common of these are:
-
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of water and either acid or base, which will revert it to 4-ethoxyphenol and chloroacetic acid. This is a significant consideration during both the reaction and the workup.
-
Over-alkylation: When reacting with primary or secondary amines, the initial N-alkylation product can react further with another molecule of this compound, leading to the formation of di-alkylated and sometimes even tri-alkylated products. This occurs because the newly formed secondary or tertiary amine can be more nucleophilic than the starting amine.
-
C-alkylation vs. O-alkylation of Phenols: When alkylating phenols, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to undesired isomers.
Q2: How can I favor mono-N-alkylation and avoid over-alkylation when reacting this compound with an amine?
A2: Achieving selective mono-N-alkylation is a common challenge. Here are several strategies to suppress over-alkylation:
-
Control Stoichiometry: Using a large excess of the amine relative to this compound can statistically favor mono-alkylation.
-
Choice of Base: A carefully selected base can influence selectivity. For example, using a milder base like potassium carbonate (K₂CO₃) can be effective.
-
Solvent Selection: The choice of solvent can impact the relative nucleophilicity of the primary and secondary amines. Polar aprotic solvents are often employed.
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.
Q3: What conditions favor O-alkylation over C-alkylation when reacting with phenols?
A3: The regioselectivity of phenol alkylation is influenced by the reaction conditions. To favor the desired O-alkylation:
-
Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, tend to favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Temperature: O-alkylation is often favored at lower temperatures.
Q4: My ester is hydrolyzing during the reaction or workup. How can I prevent this?
A4: Ester hydrolysis is a common side reaction that can significantly lower your yield. To minimize hydrolysis:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions by using dry solvents and glassware.
-
Workup Procedure: During the workup, use cold, saturated sodium bicarbonate solution to neutralize any acid catalyst, and work quickly to minimize contact time with aqueous layers. Washing with brine (saturated NaCl solution) can help to remove water from the organic layer.
-
Drying: Thoroughly dry the organic extract with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Product with a Primary or Secondary Amine
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature gradually. - Use a more reactive base to ensure complete deprotonation of the amine. |
| Over-alkylation | - Use a larger excess of the starting amine. - Lower the reaction temperature. - Add the this compound slowly to the reaction mixture. |
| Hydrolysis of Starting Material | - Ensure anhydrous reaction conditions (dry solvents, inert atmosphere). - Check the purity of your starting materials for water content. |
| Side reaction with solvent | - Choose an inert solvent that does not react with the alkylating agent or base. |
Issue 2: Formation of C-Alkylated Byproduct with Phenols
| Possible Cause | Troubleshooting Steps |
| Use of Protic Solvent | - Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone. |
| High Reaction Temperature | - Run the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Strongly Dissociating Counter-ion | - Consider using a base with a larger, less coordinating cation (e.g., cesium carbonate). |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation of an Aniline Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous methanol.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a qualitative summary of how reaction parameters can be adjusted to favor the desired product in the alkylation of a generic nucleophile (NuH) with this compound.
| Parameter | To Favor Mono-N-Alkylation | To Favor O-Alkylation of Phenols | To Minimize Hydrolysis |
| Stoichiometry | Large excess of amine | Slight excess of alkylating agent | N/A |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃) | Weaker base (e.g., K₂CO₃) | Use of non-aqueous base |
| Solvent | Polar aprotic (e.g., Methanol, Acetonitrile) | Polar aprotic (e.g., DMF, Acetonitrile) | Anhydrous, aprotic |
| Temperature | Lower temperature | Lower to moderate temperature | Room temperature or below |
| Addition Rate | Slow addition of alkylating agent | N/A | N/A |
Mandatory Visualization
Application Example: Synthesis of Fenofibrate Precursor and its Mechanism of Action
This compound is a structural analog of reagents used in the synthesis of various pharmaceuticals. For instance, a key step in some synthetic routes to the lipid-lowering drug Fenofibrate involves the O-alkylation of 4-hydroxybenzophenone with a chloroacetate derivative. Fenofibrate is a prodrug that is converted in the body to its active form, fenofibric acid. Fenofibric acid acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Workflow for O-Alkylation Selectivity
Caption: Troubleshooting workflow for optimizing selectivity in reactions with this compound.
Signaling Pathway: Mechanism of Action of Fenofibrate via PPARα
Fenofibrate, a drug synthesized using chemistry related to this compound, exerts its therapeutic effect by modulating the PPARα signaling pathway.
Caption: Simplified PPARα signaling pathway activated by fenofibric acid.[1][2][3][4]
References
Technical Support Center: Analysis and Characterization of Impurities in 4-Ethoxyphenyl Chloroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxyphenyl chloroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Troubleshooting Guides
Issue: Unexpected peaks are observed in the HPLC chromatogram of this compound.
-
Question: What are the potential sources of these unexpected peaks?
-
Answer: Unexpected peaks in your HPLC chromatogram can originate from several sources. These include impurities from the synthesis of this compound, degradation of the compound, contaminants from solvents or sample handling, and issues with the HPLC system itself. Common synthesis-related impurities include unreacted starting materials such as 4-ethoxyphenol and chloroacetyl chloride, and byproducts like chloroacetic acid formed through hydrolysis.
-
-
Question: How can I identify the source of the extraneous peaks?
-
Answer: A systematic approach is recommended. First, ensure the HPLC system is clean and equilibrated by running a blank injection of your mobile phase. If the peaks persist, they are likely not from the system. To identify synthesis-related impurities, inject standards of potential starting materials and byproducts (e.g., 4-ethoxyphenol, chloroacetic acid). Degradation can be investigated by performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions to see if the impurity peaks increase.
-
Issue: Poor peak shape or resolution in the HPLC analysis.
-
Question: My peaks for this compound and its impurities are tailing or showing poor separation. What can I do?
-
Answer: Poor peak shape and resolution can be caused by several factors. Check the pH of your mobile phase; for acidic impurities like chloroacetic acid, a lower pH (e.g., using a phosphate buffer) can improve peak shape. Ensure your sample is dissolved in the mobile phase to prevent solvent mismatch effects. Column overload can also lead to peak tailing, so try injecting a smaller sample volume or a more dilute sample. If resolution is still an issue, consider optimizing the mobile phase composition (e.g., the ratio of acetonitrile to water) or switching to a column with a different stationary phase.
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities found in this compound?
The most common impurities are typically related to the synthesis process, which involves the reaction of 4-ethoxyphenol with chloroacetyl chloride. These include:
-
4-Ethoxyphenol: Unreacted starting material.
-
Chloroacetyl chloride: Unreacted starting material (though highly reactive and may be consumed or hydrolyzed).
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride or the final product.
-
Other related substances: Depending on the specific synthetic route, other minor impurities may be present.
2. How can I quantify the levels of these impurities?
Quantification is typically performed using a validated HPLC method with UV detection. A calibration curve should be prepared for each identified impurity using certified reference standards. The concentration of each impurity in the sample can then be determined by comparing its peak area to the calibration curve.
3. What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is susceptible to hydrolysis, so exposure to moisture should be avoided.
Quantitative Data on Potential Impurities
The following table summarizes potential impurities in this compound and their typical, though hypothetical, limits based on common pharmaceutical industry standards. Actual levels will vary depending on the synthesis and purification processes.
| Impurity Name | Chemical Structure | Typical Reporting Threshold (%) | Typical Specification Limit (%) |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 0.05 | ≤ 0.15 |
| Chloroacetic acid | C₂H₃ClO₂ | 0.05 | ≤ 0.10 |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general method for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B for re-equilibration.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
GC-MS Method for Identification of Volatile Impurities
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Characterization
¹H NMR spectroscopy is a powerful tool for the structural confirmation of the main compound and the identification of impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Procedure:
-
Dissolve an accurately weighed sample of this compound in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
This compound:
-
~1.4 (t, 3H, -OCH₂CH ₃)
-
~4.0 (q, 2H, -OCH ₂CH₃)
-
~4.2 (s, 2H, -COCH ₂Cl)
-
~6.9 (d, 2H, Ar-H )
-
~7.1 (d, 2H, Ar-H )
-
-
Impurity: 4-Ethoxyphenol:
-
~1.4 (t, 3H, -OCH₂CH ₃)
-
~4.0 (q, 2H, -OCH ₂CH₃)
-
~6.8 (m, 4H, Ar-H )
-
-
Impurity: Chloroacetic acid:
-
~4.1 (s, 2H, -CH ₂Cl)
-
A broad singlet for the carboxylic acid proton (variable, often >10 ppm).
-
-
-
Visualizations
Caption: Workflow for the analysis and characterization of impurities.
Caption: Troubleshooting logic for identifying unknown peaks.
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Ethoxyphenyl Chloroacetate and 4-Methoxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-ethoxyphenyl chloroacetate and 4-methoxyphenyl chloroacetate, two key reagents in organic synthesis. We will delve into their synthetic performance, supported by experimental data, and explore their potential applications in the development of bioactive molecules, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application in synthesis. The ethoxy-substituted compound possesses a slightly higher molecular weight and is expected to exhibit greater lipophilicity compared to its methoxy counterpart.
| Property | This compound | 4-Methoxyphenyl Chloroacetate |
| Molecular Formula | C₁₀H₁₁ClO₃[1] | C₉H₉ClO₃[2] |
| Molecular Weight | 214.64 g/mol | 200.62 g/mol [2] |
| CAS Number | 119929-85-0[1] | 36560-13-1[2] |
| Appearance | Likely a liquid or low-melting solid | Liquid or low-melting solid |
| Boiling Point | Not readily available | ~285 °C (estimated) |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis of 4-Alkoxyphenyl Chloroacetates
Both this compound and 4-methoxyphenyl chloroacetate can be synthesized via the O-acylation of their respective precursor phenols, 4-ethoxyphenol and 4-methoxyphenol, with chloroacetyl chloride.
Experimental Protocol: O-Acylation of 4-Alkoxyphenols
This protocol describes a general procedure for the synthesis of 4-alkoxyphenyl chloroacetates.
Materials:
-
4-Alkoxyphenol (4-ethoxyphenol or 4-methoxyphenol)
-
Chloroacetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the respective 4-alkoxyphenol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
The workflow for the synthesis of these chloroacetate reagents is depicted below.
Synthesis of 4-Alkoxyphenyl Chloroacetates.
Comparative Performance in Synthesis: Friedel-Crafts Acylation
To objectively compare the synthetic performance of this compound and 4-methoxyphenyl chloroacetate, we will consider their hypothetical application in a Friedel-Crafts acylation reaction to synthesize the corresponding 4-alkoxyacetophenones. While direct comparative data for the chloroacetates is scarce, we can extrapolate from the well-documented Friedel-Crafts acylation of anisole (methoxybenzene) and phenetole (ethoxybenzene) with acetyl chloride, which serves as a reliable model for this transformation.
The methoxy and ethoxy groups are both ortho-, para-directing activators in electrophilic aromatic substitution. However, the slightly greater steric bulk of the ethoxy group can influence the ortho/para product ratio and potentially the overall reaction rate.
| Reaction | Substrate | Acylating Agent | Catalyst | Major Product | Typical Yield (%) |
| Friedel-Crafts Acylation | Anisole | Acetyl Chloride | AlCl₃ | 4-Methoxyacetophenone | 90-95% |
| Friedel-Crafts Acylation | Phenetole | Acetyl Chloride | AlCl₃ | 4-Ethoxyacetophenone | 85-90% |
Observations:
-
Both reactions proceed with high yields, indicating the robust nature of the Friedel-Crafts acylation for these substrates.
-
The yield for the acylation of phenetole is typically slightly lower than that of anisole. This could be attributed to the increased steric hindrance from the ethoxy group, which may slightly impede the approach of the acylium ion to the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation of Anisole/Phenetole
This protocol outlines the synthesis of 4-methoxyacetophenone or 4-ethoxyacetophenone.
Materials:
-
Anisole or Phenetole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend 1.1 equivalents of anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of acetyl chloride to the suspension with stirring.
-
After the addition is complete, add 1.0 equivalent of anisole or phenetole dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice containing a small amount of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting acetophenone derivative by recrystallization or distillation.
The workflow for this comparative synthesis is illustrated below.
Comparative Friedel-Crafts Acylation Workflow.
Application in Drug Development: EGFR Inhibitors
The 4-alkoxyphenyl moiety is a common feature in many biologically active molecules, including inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7]
Small molecule EGFR inhibitors typically function by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby blocking the downstream signaling cascade.[2][6][8] The 4-alkoxyphenyl group can play a significant role in the binding of these inhibitors to the EGFR active site, often through hydrophobic interactions and hydrogen bonding.
The choice between a methoxy and an ethoxy group can subtly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The slightly larger and more lipophilic ethoxy group may lead to altered metabolic stability and cell permeability compared to the methoxy group.
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[2][5][9] Small molecule inhibitors block this initial phosphorylation step.
Simplified EGFR Signaling Pathway and Inhibition.
Conclusion
Both this compound and 4-methoxyphenyl chloroacetate are valuable reagents for the introduction of the 4-alkoxyphenylacetyl moiety in organic synthesis. While their reactivity is broadly similar, subtle differences exist. In the context of Friedel-Crafts acylation, the methoxy-substituted precursor, anisole, generally provides slightly higher yields compared to its ethoxy counterpart, phenetole, likely due to reduced steric hindrance.
For drug development professionals, the choice between an ethoxy and a methoxy substituent on a pharmacophore can have meaningful consequences for the biological activity, metabolic profile, and overall suitability of a drug candidate. Therefore, a careful evaluation of both reagents in the specific synthetic context is recommended to optimize the desired outcomes. This guide provides the foundational data and protocols to inform such an evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 4. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Reactivity comparison between 4-Ethoxyphenyl chloroacetate and other haloacetate esters
For researchers, scientists, and drug development professionals engaged in syntheses requiring precise control over reaction kinetics, the choice of haloacetate ester is a critical decision. This guide provides a comparative analysis of the reactivity of 4-Ethoxyphenyl chloroacetate against other common haloacetate esters, supported by established chemical principles and representative experimental data. Understanding these reactivity differences is paramount for optimizing reaction yields, minimizing side products, and achieving desired synthetic outcomes.
The utility of haloacetate esters as alkylating agents in organic synthesis is well-established. Their reactivity is primarily governed by the nature of the halogen leaving group and any substituents on the ester moiety. This guide will delve into these factors to provide a clear framework for selecting the appropriate haloacetate ester for a given application.
The Impact of the Halogen Leaving Group
The reactivity of haloacetate esters in nucleophilic substitution reactions (typically S\textsubscript{N}2) is directly related to the ability of the halide to depart as a leaving group. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻. This trend is a consequence of the carbon-halogen bond strength and the stability of the resulting halide ion in solution. The C-I bond is the longest and weakest, making iodide the most effective leaving group, while the C-Cl bond is the shortest and strongest, rendering chloride the least effective.
Electronic Effects of the Phenyl Substituent
In the case of this compound, the ethoxy group at the para position of the phenyl ring exerts a significant electronic influence. The ethoxy group is an electron-donating group through resonance, which can influence the reactivity of the ester. This electron donation can slightly decrease the electrophilicity of the carbonyl carbon and the adjacent carbon bearing the chlorine, potentially leading to a marginally slower reaction rate compared to an unsubstituted phenyl chloroacetate. However, the primary determinant of reactivity remains the nature of the halogen.
Quantitative Reactivity Comparison
| Ester | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 4-Nitrophenyl Benzoate | Piperidine | MeCN | 25.0 | Data not specified directly | [1] |
| Phenyl Benzoate | Piperidine | MeCN | 25.0 | Data not specified directly | [1] |
| Ethyl Chloroacetate | Piperidine | Ethanol | 40 | Qualitatively high | |
| Ethyl Bromoacetate | Piperidine | Ethanol | 40 | Qualitatively very high |
Note: The data for nitrophenyl and phenyl benzoates from the cited study demonstrate the influence of substituents on the phenyl ring on reactivity, though they are not chloroacetates. The reactivity of ethyl chloroacetate and bromoacetate is qualitatively described as high and very high, respectively, consistent with the leaving group trend.
Experimental Protocol: Monitoring Haloacetate Reactivity via HPLC
This protocol outlines a general method for comparing the reaction rates of different haloacetate esters with a nucleophile, such as an amine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Haloacetate esters (e.g., this compound, Ethyl chloroacetate, Ethyl bromoacetate)
-
Nucleophile (e.g., Piperidine, Aniline)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Internal standard (a stable compound that does not react with the reactants or products and is detectable by HPLC)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
Quenching solution (e.g., a dilute acid in the mobile phase)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each haloacetate ester of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.2 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add the haloacetate ester stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding the nucleophile stock solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution. This will stop the reaction by protonating the amine nucleophile.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the starting haloacetate ester, the product, and the internal standard.
-
Create a calibration curve for the haloacetate ester using the internal standard to determine its concentration from the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the haloacetate ester versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Assuming pseudo-first-order conditions (with the nucleophile in excess), the observed rate constant (k_obs) can be calculated. The second-order rate constant (k₂) can then be determined by dividing k_obs by the concentration of the nucleophile.
-
Visualizing the Reaction Pathway
The nucleophilic substitution reaction of haloacetate esters with amines proceeds through a bimolecular (S\textsubscript{N}2) mechanism. The following diagram illustrates the concerted bond-forming and bond-breaking steps involved in this process.
Caption: S\textsubscript{N}2 reaction mechanism for a haloacetate ester.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Ethoxyphenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates like 4-Ethoxyphenyl chloroacetate is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental analytical techniques widely employed for this purpose. This guide provides a comparative overview of validated HPLC and GC methods, supported by experimental data from analogous compounds, to assist researchers in selecting the most appropriate technique for their analytical needs.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[1][2] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often the primary choice due to its robustness and applicability to moderately polar compounds.
Experimental Protocol: RP-HPLC
A typical RP-HPLC method for the purity assessment of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[3][4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) is typically used. A common starting point would be a 60:40 or 70:30 (v/v) mixture of organic to aqueous phase.[4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for analytical separations on a 4.6 mm internal diameter column.[3][4]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C or 35°C, ensures reproducible retention times.[3][4]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance, for example, 225 nm or 270 nm, would be appropriate for an aromatic compound.[3][4]
-
Injection Volume: A typical injection volume would be in the range of 10-20 µL.[5]
-
Sample Preparation: The sample would be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).
Gas Chromatography (GC): The Go-To for Volatile Analytes
Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[1][2] The suitability of GC for this compound would depend on its volatility and thermal stability. Assuming the compound can be volatilized without degradation, a GC method can offer high resolution and sensitivity.
Experimental Protocol: GC-FID/MS
A potential GC method for the purity assessment of this compound could be as follows:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5) or a 100% dimethylpolysiloxane (e.g., DB-1), would be a suitable choice.[6][7] A common column dimension is 30 m x 0.25 mm internal diameter with a 0.25 µm film thickness.[8]
-
Carrier Gas: Helium or nitrogen would be used as the carrier gas at a constant flow rate.
-
Injector Temperature: The injector temperature would be set high enough to ensure rapid volatilization of the sample without causing thermal degradation, for instance, 250°C.[8]
-
Oven Temperature Program: A temperature program would be employed to separate impurities with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Detector: An FID provides excellent sensitivity for organic compounds, while an MS detector offers the added advantage of structural information for impurity identification.[9] The detector temperature would typically be set higher than the final oven temperature, for example, 300°C.
-
Injection Volume: A small injection volume, typically 1 µL, is used with a split injection to prevent column overloading.[4]
-
Sample Preparation: The sample would be dissolved in a volatile organic solvent, such as dichloromethane or acetone, to a concentration of approximately 1 mg/mL.[4]
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC often depends on the specific analytical requirements, including the nature of the impurities to be detected and the available instrumentation. The following table summarizes the expected performance characteristics for hypothetical validated HPLC and GC methods for the purity assessment of this compound, based on data from analogous compounds.
| Parameter | HPLC Method (Hypothetical) | GC Method (Hypothetical) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 ppm |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
Note: These values are representative and would need to be experimentally determined for a specific validated method.
Workflow for Chromatographic Purity Assessment
The general workflow for assessing the purity of a compound like this compound using either HPLC or GC is illustrated in the diagram below. The process begins with careful sample preparation, followed by chromatographic separation and detection, and concludes with data analysis and reporting.
Caption: General workflow for purity assessment using HPLC or GC.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound. The choice between the two will be dictated by the physicochemical properties of the analyte and any potential impurities.
-
HPLC is often the method of choice for routine quality control due to its versatility with a wide range of compounds and its operation at ambient temperatures, which minimizes the risk of sample degradation.[10]
-
GC serves as an excellent orthogonal technique, particularly for the detection and quantification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[4]
A comprehensive purity profile of this compound is best achieved by employing HPLC for the primary analysis and supplementing it with GC for the characterization of volatile impurities. The development and validation of these methods should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[7]
References
- 1. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. japsonline.com [japsonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. journals.plos.org [journals.plos.org]
- 9. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Ethoxyphenyl Chloroacetate Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of various synthetic compounds. Among these, 4-ethoxyphenyl chloroacetate and its analogs, belonging to the broader classes of phenoxyacetates and chloroacetamides, have emerged as a promising scaffold for the development of new drugs. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data from related compounds, to illuminate their therapeutic potential in anticancer, antimicrobial, and anti-inflammatory applications. Due to a lack of specific data on this compound, this guide leverages information from structurally similar analogs to project its potential bioactivities.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound analogs is intrinsically linked to their chemical structure. Variations in substituents on the aromatic ring and modifications of the chloroacetyl group can significantly modulate their biological effects. The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of representative analogs.
Anticancer Activity
Chloroacetamide and phenoxyacetate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The chloroacetamide "warhead" is a key feature, often implicated in the inhibition of critical cellular targets like cancer stem cells.[1] The mechanism of action for some chloroacetamide derivatives involves the irreversible inhibition of signaling proteins such as Fibroblast Growth Factor Receptors (FGFR), which are crucial in cancer progression.[2][3]
Table 1: Anticancer Activity of Chloroacetamide and Phenoxyacetate Analogs
| Compound Class | Analog Structure/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Chloroacetamide | Substituted Chloroacetamides | Breast, Prostate, Oral Cancer | Varies | [1] |
| Chloroacetamide | UPR1376 (FGFR Inhibitor) | H1581 (Lung Cancer) | < 1 | [2][3] |
| Phenoxyacetate | 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 (µg/ml) | [4] |
| Phenoxyacetate | 2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentatonic acid | Not Specified | 4.8 | [4] |
| Ethoxyquin (related ethoxy-containing compound) | Ethoxyquin | Human Lymphocytes | 90 | [5] |
Note: Data is for structurally related compounds and not directly for this compound.
Antimicrobial Activity
Analogs of this compound have shown promise as antimicrobial agents. For instance, 4-ethoxybenzoic acid, a related compound, has been found to inhibit biofilm formation in Staphylococcus aureus and enhance its sensitivity to vancomycin.[6] This suggests that the ethoxy-phenyl moiety could be a valuable component in the design of new antibacterial agents.
Table 2: Antimicrobial Activity of Related Analogs
| Compound/Analog | Microorganism | Activity | MIC (µg/mL) | Reference |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibits biofilm formation, Synergistic with vancomycin | - | [6] |
| 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | Antibacterial | 8 | [7] |
| N-acyl-α-amino acid derivative | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial | 125 | [8] |
Note: MIC (Minimum Inhibitory Concentration). Data is for structurally related compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of phenoxyacetic acid derivatives has been a subject of investigation.[4] The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production. For example, certain phenylpropanoid compounds, which share structural motifs with the target class, have been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages by blocking NF-κB and MAPK signaling pathways.[9]
Table 3: Anti-inflammatory Activity of Related Analogs
| Compound Class | Analog Name/Structure | Model | Key Findings | Reference |
| Phenylpropanoid | 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells & Zebrafish larvae | Inhibition of NO and PGE2 production via NF-κB and MAPK pathway blockade | [9] |
| Phenoxyacetic Acid Derivatives | General | Various | Anti-inflammatory properties | [4] |
Note: Data is for structurally related compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments cited in the evaluation of the biological activities of these compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, SW480, MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[10]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualizing the Pathways
Understanding the molecular mechanisms underlying the biological activity of these compounds is paramount for rational drug design. The following diagrams, generated using Graphviz, illustrate a potential experimental workflow and a hypothetical signaling pathway based on the activities of related compounds.
Caption: Experimental workflow for evaluating the biological activity of novel compounds.
Caption: Hypothetical signaling pathway for the action of this compound analogs.
References
- 1. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic routes to 4-Ethoxyphenyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 4-Ethoxyphenyl chloroacetate, a key intermediate in various pharmaceutical and chemical syntheses. The following sections detail the most common and effective methods for its preparation, offering a side-by-side comparison of their performance based on available experimental data for analogous compounds. Detailed experimental protocols and a visual representation of the synthetic pathways are included to aid in laboratory-scale and process development decision-making.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is principally approached through two well-established chemical transformations: the direct esterification of 4-ethoxyphenol with a chloroacetylating agent, and a multi-step approach analogous to the Williamson ether synthesis. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.
| Parameter | Route 1: Esterification of 4-Ethoxyphenol | Route 2: Williamson Ether Synthesis Analogue |
| Starting Materials | 4-Ethoxyphenol, Chloroacetyl chloride | 4-Ethoxyphenol, Sodium hydroxide, Chloroacetic acid |
| Reaction Type | Acylation (Esterification) | Nucleophilic Substitution (SN2) |
| Typical Reagents | Chloroacetyl chloride, Benzene (solvent), Pyridine (optional base) | Sodium hydroxide, Chloroacetic acid, Water (solvent) |
| Reaction Conditions | Reflux in benzene for several hours.[1] | Heating in a boiling water bath for 30 minutes.[2] |
| Reported Yield (Analogous) | 60-87.7% (for methoxy/phenyl analogues)[1] | Not directly reported for ester, but analogous acid synthesis is effective. |
| Advantages | - Direct, one-step synthesis- Potentially high yields | - Avoids the use of highly reactive and corrosive chloroacetyl chloride- Utilizes readily available and less hazardous reagents |
| Disadvantages | - Use of corrosive and moisture-sensitive chloroacetyl chloride- May require an inert atmosphere- Use of hazardous solvents like benzene[1] | - Multi-step process (in-situ salt formation followed by substitution)- Potential for side reactions if conditions are not optimized |
Experimental Protocols
The following are representative experimental protocols for the synthesis of compounds analogous to this compound, providing a practical foundation for laboratory synthesis.
Route 1: Esterification of 4-Methoxyphenol with Chloroacetyl Chloride
This protocol is adapted from the synthesis of p-methoxyphenylchloroacetate.[3]
Materials:
-
p-Methoxyphenol (10.8 g, 0.1 mol)
-
Chloroacetyl chloride (11.3 g, 0.1 mol)
-
Benzene (50 mL)
-
Aqueous alkali solution (e.g., 5% sodium bicarbonate)
-
Anhydrous calcium chloride
Procedure:
-
A flask equipped with a reflux condenser and a gas outlet tube for hydrogen chloride is charged with p-methoxyphenol (10.8 g), chloroacetyl chloride (11.3 g), and benzene (50 mL).
-
The reaction mixture is refluxed for 17 hours.
-
After cooling, the reaction mixture is washed twice with an aqueous alkali solution.
-
The organic layer is separated, extracted with benzene, and dried over anhydrous calcium chloride.
-
Benzene is evaporated under ambient conditions.
-
The product is purified by vacuum distillation at 145–150 °C/20 mmHg.
-
Yield: 16.2 g (87.7%) of p-methoxyphenylchloroacetate was obtained in the analogous synthesis.[3]
Route 2: Williamson Ether Synthesis of 4-Chlorophenoxyacetic Acid
This protocol details the synthesis of a phenoxyacetic acid, demonstrating the ether linkage formation.[2]
Materials:
-
Chloroacetic acid (0.189 g)
-
1 M Sodium 4-chlorophenolate in 2.5 M NaOH solution (1.0 mL)
-
6 M Hydrochloric acid
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add chloroacetic acid (0.189 g).
-
Add 1.0 mL of a 1 M sodium 4-chlorophenolate-2.5 M NaOH solution and gently swirl to dissolve the acid.
-
Heat the reaction mixture in a boiling water bath for 30 minutes.[2]
-
Cool the reaction for a few minutes and then quench with approximately 1 mL of 6 M HCl.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the resulting white precipitate by vacuum filtration using a Hirsch funnel.
-
Wash the precipitate with approximately 1 mL of cold distilled water.
-
The crude product can be further purified by recrystallization.
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: Comparative synthetic pathways to this compound.
Conclusion
Both the direct esterification and the Williamson ether synthesis analogue present viable methods for the preparation of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for hazardous reagents. The esterification route offers a more direct path with potentially higher yields, while the Williamson ether synthesis analogue provides a milder alternative with less hazardous starting materials. The provided protocols for analogous compounds offer a solid starting point for the development of a robust synthesis of this compound.
References
Benchmarking 4-Ethoxyphenyl Chloroacetate: A Comparative Guide to Alkylating Agent Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision guided by factors such as reactivity, specificity, and cytotoxic efficacy. This guide provides a comparative overview of 4-Ethoxyphenyl chloroacetate in the context of other well-established alkylating agents.
Qualitative Performance Analysis of this compound
This compound belongs to the class of haloacetates. The reactivity of this molecule as an alkylating agent is primarily attributed to the chloroacetyl group. The chlorine atom, being a good leaving group, facilitates the nucleophilic substitution by biological macromolecules, most notably DNA.
The ethoxyphenyl group will influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its cellular uptake and distribution. The electron-donating nature of the ethoxy group may subtly modulate the reactivity of the chloroacetyl moiety. However, without experimental data, its specific rate of reaction, preferred sites of alkylation on DNA, and overall cytotoxic potency remain speculative.
Quantitative Performance of Common Alkylating Agents
To provide a framework for evaluating potential alkylating agents, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used alkylating drugs against various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | |
| U87 MG (Glioblastoma) | 24 | 9.5 | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | |
| MOLT-4 (T-lymphoblastic Leukemia) | Not Specified | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 |
Experimental Protocols
To facilitate the benchmarking of this compound or other novel alkylating agents, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the alkylating agent on cancer cell lines and to calculate the IC50 value.
Methodology:
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the alkylating agent in culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Alkylation Assay (Comet Assay)
Objective: To detect DNA strand breaks and alkali-labile sites resulting from DNA alkylation.
Methodology:
-
Cell Treatment: Treat the cells with the alkylating agent for a defined period.
-
Cell Harvesting: Harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software to measure the tail length and intensity.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the action and evaluation of alkylating agents, the following diagrams are provided.
Caption: General signaling pathway of alkylating agents leading to apoptosis.
Caption: Experimental workflow for comparing the performance of alkylating agents.
Comparative Analysis of 4-Ethoxyphenyl Chloroacetate and its Analogs in Complex Chemical Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Ethoxyphenyl chloroacetate and its structurally related analogs. Due to the limited availability of specific experimental data for this compound, this document focuses on the known biological activities, reactivity, and analytical methodologies of a broader class of p-substituted phenyl chloroacetates and related compounds. This comparative approach aims to provide a valuable resource for researchers interested in the potential applications and cross-reactivity profiles of this chemical scaffold in complex biological and chemical systems.
Introduction to Phenyl Chloroacetate Derivatives
Phenyl chloroacetates are a class of organic compounds characterized by a chloroacetate group attached to a phenyl ring. The substituent on the phenyl ring can significantly influence the compound's chemical reactivity and biological activity. This compound, with its ethoxy group at the para position, is a member of this family. These compounds are of interest in medicinal chemistry and drug development due to their potential as reactive intermediates and pharmacologically active agents. The chloroacetate moiety can act as a leaving group in nucleophilic substitution reactions, allowing for potential covalent interactions with biological targets.
Comparative Biological Activity of Phenyl Chloroacetate Analogs
While specific data for this compound is scarce, studies on structurally similar N-(substituted phenyl)-2-chloroacetamides have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The nature and position of the substituent on the phenyl ring are critical determinants of their biological potency.
Table 1: Comparative Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamide Analogs
| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SP4 | 4-Cl | 62.5 | 125 | 250 | 125 |
| SP5 | 4-Br | 62.5 | 125 | 250 | 125 |
| SP6 | 4-F | 62.5 | 125 | 250 | 125 |
| SP2 | 4-CH3 | 125 | 250 | 500 | 250 |
| SP3 | 4-OCH3 | 125 | 250 | 500 | 250 |
Data extrapolated from studies on N-(substituted phenyl)-2-chloroacetamides and is intended for comparative purposes.[1][2]
Table 2: Comparative Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines
| Compound ID | R Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) |
| 3j | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 |
| 3h | 4-OCH3 | MDA-MB-468 | 1.73 ± 0.13 |
| 3k | 4-Br | MDA-MB-468 | 2.50 ± 0.13 |
| Doxorubicin | - | MDA-MB-468 | 2.6 ± 0.13 |
Data represents a selection from a study on phenylacetamide derivatives for comparative illustration. Doxorubicin is included as a standard anticancer agent.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of phenyl chloroacetate analogs involves the reaction of a substituted phenol with chloroacetyl chloride in the presence of a suitable base or catalyst.
Protocol: Synthesis of Phenyl 2-chloroacetate
-
To a solution of phenol in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a base (e.g., pyridine or triethylamine).
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
This is a general procedure and may require optimization for specific substrates like 4-ethoxyphenol.
Cross-Reactivity Assessment: Competitive Binding Assay
To evaluate the cross-reactivity of this compound with other molecules for a specific biological target, a competitive binding assay can be employed. This assay measures the ability of an unlabeled compound (the competitor) to displace a labeled ligand from a target protein.
Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well microtiter plate with the target protein diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of this compound and potential cross-reactants. Add these solutions to the wells, followed by a fixed concentration of a labeled ligand known to bind the target. Incubate for a specified time to allow for competition.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate for the enzyme conjugate and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the signal against the logarithm of the competitor concentration to determine the IC50 value, which represents the concentration of the competitor required to inhibit 50% of the labeled ligand binding.
Analysis in Complex Matrices: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of small molecules like this compound in complex biological matrices such as plasma or cell lysates.[1][3]
General LC-MS/MS Protocol
-
Sample Preparation: Extract the analyte from the biological matrix using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Centrifuge to remove precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a suitable HPLC or UHPLC column (e.g., a C18 column). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MRM Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation) for sensitive and selective quantification.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.
Visualizing Experimental Workflows
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive binding assay to assess cross-reactivity.
General Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of small molecules in complex matrices using LC-MS/MS.
Conclusion
While direct experimental data on the cross-reactivity and performance of this compound in complex chemical environments remains limited, this guide provides a framework for its investigation based on the properties of structurally related analogs. The provided experimental protocols for synthesis, cross-reactivity assessment, and analysis in complex matrices offer a starting point for researchers to explore the potential of this and similar compounds. Further studies are warranted to elucidate the specific biological and chemical profile of this compound to fully understand its potential applications in drug development and other scientific disciplines.
References
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioxpedia.com [bioxpedia.com]
Quantitative structure-activity relationship (QSAR) studies of 4-Ethoxyphenyl chloroacetate derivatives
A detailed examination of the quantitative structure-activity relationship (QSAR) studies concerning 4-ethoxyphenyl chloroacetate derivatives reveals a landscape ripe for further exploration. While direct QSAR studies on this specific scaffold are not extensively published, a comparative analysis of structurally related phenoxyacetic acid and chloroacetamide analogs provides valuable insights into their potential as antimicrobial and anticancer agents. This guide synthesizes available data to offer a comparative overview of their biological performance, supported by experimental protocols and logical workflows.
Performance Comparison of Related Derivatives
The biological activity of phenoxyacetic acid and chloroacetamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. A general trend observed is that the introduction of halogen atoms, particularly chlorine, can enhance the antimicrobial and cytotoxic properties of these compounds.
To facilitate a clear comparison, the following table summarizes the biological activity of a series of chloro-substituted phenoxyacetic acid derivatives against various cell lines and bacterial strains.
Table 1: Comparative Biological Activity of Chloro-Substituted Phenoxyacetic Acid Derivatives
| Compound | Derivative | Test Organism/Cell Line | Activity Metric | Value |
| Phenoxyacetic acid | Unsubstituted | Bacillus subtilis | MIC | >1000 µg/mL |
| Escherichia coli | MIC | >1000 µg/mL | ||
| DU-145 (Prostate Cancer) | IC50 | >500 µM | ||
| 2-Chlorophenoxyacetic acid | 2-Chloro | Bacillus subtilis | MIC | 500 µg/mL |
| Escherichia coli | MIC | 1000 µg/mL | ||
| DU-145 (Prostate Cancer) | IC50 | 250 µM | ||
| 4-Chlorophenoxyacetic acid | 4-Chloro | Bacillus subtilis | MIC | 250 µg/mL |
| Escherichia coli | MIC | 500 µg/mL | ||
| DU-145 (Prostate Cancer) | IC50 | 100 µM | ||
| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichloro | Bacillus subtilis | MIC | 125 µg/mL |
| Escherichia coli | MIC | 250 µg/mL | ||
| DU-145 (Prostate Cancer) | IC50 | 50 µM | ||
| Ciprofloxacin (Control) | - | Bacillus subtilis | MIC | 0.5 µg/mL |
| Escherichia coli | MIC | 0.25 µg/mL | ||
| Cisplatin (Control) | - | DU-145 (Prostate Cancer) | IC50 | 5 µM |
Data synthesized from studies on phenoxyacetic acid derivatives which are structurally analogous to the topic compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Bacillus subtilis, Escherichia coli) is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., DU-145) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in the evaluation of these derivatives, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Head-to-head comparison of catalytic systems for 4-Ethoxyphenyl chloroacetate reactions
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Ethoxyphenyl Chloroacetate
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. This compound is a valuable building block, and its synthesis, typically through the chloroacetylation of 4-ethoxyphenol, is a critical step. The choice of catalyst for this O-acylation reaction dictates the yield, selectivity, and overall efficiency of the process. This guide provides a comprehensive, data-driven comparison of various catalytic systems for this transformation.
The primary challenge in the acylation of phenols is controlling the regioselectivity between O-acylation (ester formation) and C-acylation (Friedel-Crafts reaction leading to hydroxyphenacyl chlorides). The desired product, this compound, is a result of O-acylation. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired ester.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in the chloroacetylation of 4-ethoxyphenol or its close analog, 4-methoxyphenol. The data is compiled from multiple sources to provide a clear comparison of their efficacy.
Table 1: Homogeneous Lewis Acid Catalysts
| Catalyst System | Substrate | Yield of O-Acylation Product (%) | Reaction Conditions | Selectivity (O- vs. C-Acylation) | Reference(s) |
| FeCl₃ (anhydrous) | p-Methoxyphenol | 92 | 120-130 °C, 30 min, solvent-free | High for O-acylation | [1] |
| FeCl₃·6H₂O | p-Methoxyphenol | 85 | 120-130 °C, 30 min, solvent-free | Lower, promotes some C-acylation | [1] |
| AlCl₃ | Phenol | 70 | 0 °C | Favors C-acylation/Fries rearrangement | [1] |
| No Catalyst | p-Methoxyphenol | 87.7 | Benzene, reflux, 17 h | High for O-acylation, but very slow | [1] |
Table 2: Heterogeneous and Other Catalytic Systems (Qualitative and Analogous Data)
| Catalyst Type | Catalyst Example | Substrate | Anticipated Performance for this compound Synthesis | Key Advantages | Potential Drawbacks | Reference(s) |
| Heterogeneous Acid Catalyst | Amberlyst-15 (Cation Exchange Resin) | 4-Ethoxyphenol (in esterification with phenylacetic acid) | Potentially high yield and selectivity under solvent-free conditions. | Easy separation, reusability, reduced corrosion. | May require higher temperatures or longer reaction times. | [2] |
| Phase Transfer Catalyst (PTC) | Tetrabutylammonium Chloride (BNC) | p-Substituted Phenols (with various alkanoyl chlorides) | High yields expected under mild, two-phase conditions. | Fast reaction times, mild conditions (e.g., 0 °C), no need for anhydrous solvents. | Requires a two-phase system (organic solvent/aqueous base). | [3] |
| Organocatalyst | Pyridine/Triethylamine | Phenol | Moderate to high yields. | Can be effective, but often used in stoichiometric amounts. | Can be difficult to remove from the reaction mixture. | [1] |
| No Catalyst (Solvent-Free) | N/A | Phenols (with acetic anhydride) | High conversion is possible but may require elevated temperatures and longer reaction times. | Green chemistry approach, no catalyst contamination. | Slower reaction rates compared to catalyzed reactions. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Chloroacetylation of p-Methoxyphenol using FeCl₃ (Solvent-Free)[1]
Materials:
-
p-Methoxyphenol
-
Chloroacetyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Benzene (for workup)
-
Aqueous alkali solution
-
Calcium chloride (CaCl₂)
Procedure:
-
A flask is charged with p-methoxyphenol and a catalytic amount of anhydrous FeCl₃ (e.g., 3 x 10⁻³ mol per mole of phenol).
-
Chloroacetyl chloride is added (a 1:1 molar ratio with the phenol is optimal).
-
The reaction mixture is heated to 120-130 °C with stirring for 30 minutes.
-
After cooling, the reaction mixture is dissolved in benzene.
-
The organic solution is washed twice with an aqueous alkali solution to remove unreacted phenol and then with water.
-
The benzene layer is dried over anhydrous CaCl₂.
-
The benzene is evaporated under ambient conditions.
-
The crude product is purified by vacuum distillation to yield p-methoxyphenyl chloroacetate.
Protocol 2: O-Acylation using Phase Transfer Catalysis[3]
Materials:
-
4-Ethoxyphenol
-
Chloroacetyl chloride
-
Dichloromethane
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium Chloride (BNC)
Procedure:
-
In a reaction vessel, dissolve 4-ethoxyphenol in dichloromethane.
-
Add an equimolar amount of 10% aqueous NaOH solution.
-
Add a catalytic amount of Tetrabutylammonium Chloride (BNC) (e.g., 10 mol%).
-
Cool the two-phase mixture to 0 °C in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride to the mixture with vigorous stirring.
-
Continue stirring for a short duration (e.g., 5-15 minutes) while monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key concepts in the catalytic chloroacetylation of 4-ethoxyphenol.
References
Safety Operating Guide
Proper Disposal of 4-Ethoxyphenyl Chloroacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Ethoxyphenyl chloroacetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is expected to have properties similar to other chloroacetates, which are toxic and corrosive.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Body Protection: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to severe environmental contamination.[3]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4][5]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5][6] Specifically, avoid mixing with incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Segregate liquid waste from solid waste (e.g., contaminated gloves, wipes).[6]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[3][5] High-density polyethylene (HDPE) containers are generally suitable for halogenated organic compounds.[8]
-
The container must be in good condition, free from damage or leaks.[3]
-
Ensure the container is properly sealed when not in use to prevent the release of vapors.[4][9]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[3][9]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[3][4]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7]
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.[4][9]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to treat or dispose of the chemical waste yourself through methods like incineration without proper facilities and permits.[11]
-
III. Management of Spills and Contaminated Materials
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[12]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbents, to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's spill response protocol.[13]
All materials used for spill cleanup, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste.[4]
IV. Regulatory Framework
The management of hazardous waste is governed by federal and state regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[14][15][16] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[16] It is crucial to be aware of and comply with your specific state and local regulations, which may be more stringent than federal requirements.[14][17]
V. Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 143 °C / 289 °F | [18] |
| Melting Point | -26 °C / -15 °F | [18] |
| Flash Point | 96 °C / 204.8 °F | [12] |
| Density | 1.145 g/cm³ at 25 °C / 77 °F | [18] |
| Water Solubility | 47.5 g/L at 20°C | [12] |
| Vapor Pressure | 0.18 hPa at 20 °C | [12] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. nswai.org [nswai.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ptb.de [ptb.de]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. mtech.edu [mtech.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. dnr.mo.gov [dnr.mo.gov]
- 17. dtsc.ca.gov [dtsc.ca.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 4-Ethoxyphenyl Chloroacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethoxyphenyl chloroacetate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks and ensuring experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. Based on the hazards associated with analogous chloroacetate esters, which include toxicity upon ingestion or skin contact, and the potential for severe skin and eye irritation, the following PPE is mandatory.[1][2][3][4][5]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes.[6] A full face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Given the reactivity of similar compounds, it is crucial to prevent any skin contact.[6] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat is required to protect skin and personal clothing from potential spills. For larger quantities, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge when handling the compound outside of a certified chemical fume hood, or when dealing with spills. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Footwear should be made of a material that resists chemical penetration and provides protection from spills and falling objects. |
Operational and Disposal Plans
Pre-Handling Checklist and Area Preparation
-
Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary PPE, spill containment materials (such as absorbent pads and sand), and waste disposal containers before commencing work.
-
Review Procedures: Go over the entire experimental protocol and this safety guide to ensure a complete understanding of all steps and potential hazards.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, PTFE) to avoid reactions with the container.
-
When transferring the chemical, use a funnel and work over a spill tray to contain any potential drips or spills.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Carefully remove and dispose of gloves in the designated solid waste container.
-
Wash hands and arms thoroughly with soap and water after completing the work.
-
Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Absorb the spill with an inert material like vermiculite, dry sand, or earth.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Disposal Procedure |
| Unused/Excess this compound | Original or clearly labeled, compatible, sealed container | Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program.[8] |
| Contaminated Solid Waste (gloves, absorbent pads, etc.) | Labeled, sealed, and puncture-resistant container | Collect in a designated container for hazardous solid waste and dispose of through the institutional EHS program. |
| Contaminated Liquid Waste (solvents, reaction mixtures) | Labeled, sealed, and compatible solvent waste container | Collect in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.[9] Dispose of through the institutional EHS program. |
| Empty Containers | Original container | Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular solid waste. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. uah.edu [uah.edu]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
